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  • Product: 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride
  • CAS: 1150658-32-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 4-(3-Dimethylamino-propoxy)-phenylamine Dihydrochloride

Executive Summary In modern drug discovery, optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a pharmacophore is as critical as its target binding affinity. 4-[3-(dimethylamino)propoxy]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a pharmacophore is as critical as its target binding affinity. 4-[3-(dimethylamino)propoxy]aniline dihydrochloride (CAS: 1150658-32-4) is a highly versatile, bifunctional building block engineered specifically for this purpose. Featuring an electron-rich primary aromatic amine and a basic tertiary aliphatic amine separated by a flexible three-carbon ether linkage, this molecule is frequently utilized to append water-solubilizing tails to hydrophobic core scaffolds. This whitepaper provides an in-depth technical analysis of its physicochemical properties, ionization dynamics, and field-proven experimental workflows for chemoselective synthesis.

Structural and Physicochemical Profile

The structural design of this molecule is highly intentional. The 3-(dimethylamino)propoxy group is widely recognized in medicinal chemistry as a "solubilizing tail"[1]. When appended to hydrophobic core scaffolds (such as quinazolines in kinase inhibitors), it drastically improves aqueous solubility and modulates the LogD at physiological pH[2]. The flexible propyl chain allows the tertiary amine to protrude into the solvent-exposed channel of the target protein, minimizing steric clashes within the binding pocket while enhancing pharmacokinetic properties and mitigating lipophilicity-driven toxicity[3].

The compound is supplied as a dihydrochloride salt rather than a free base[4]. Causality: Electron-rich anilines are highly susceptible to spontaneous air oxidation, which leads to dark, degraded polymeric impurities over time. The dihydrochloride salt fully protonates the aniline, withdrawing electron density from the aromatic ring and rendering it inert to oxidation, thereby ensuring extended shelf-life and stoichiometric precision during synthesis.

Table 1: Key Physicochemical Properties
PropertyValue
Chemical Name 4-[3-(dimethylamino)propoxy]aniline dihydrochloride
CAS Registry Number 1150658-32-4 (Salt) / 62424-88-8 (Free Base)
Molecular Formula C₁₁H₁₈N₂O • 2HCl
Molecular Weight 267.19 g/mol (Salt) / 194.27 g/mol (Free Base)
pKa1 (Aniline NH₃⁺) ~4.8 (Extrapolated)
pKa2 (Aliphatic NH⁺) ~9.8 (Extrapolated)
LogP (Free Base) ~1.8
LogD (at pH 7.4) ~ -0.2 (Highly hydrophilic)

Ionization Dynamics and pH-Dependent Behavior

Understanding the ionization states of this bifunctional molecule is critical for both synthetic manipulation and biological application. The molecule possesses two distinct basic centers with a ΔpKa of approximately 5 units.

At gastric pH (pH < 4.0), the molecule exists as a highly soluble dication. At physiological pH (7.4), the aniline moiety (pKa ~4.8) is fully deprotonated to its neutral, nucleophilic free-base form, while the aliphatic dimethylamine (pKa ~9.8) remains protonated as a monocation. This specific monocationic state at pH 7.4 is the primary driver for improved oral bioavailability in target drugs, as it balances membrane permeability (via the neutral aromatic core) with aqueous solubility (via the charged tail).

Ionization A Dication (pH < 4) Aniline: -NH3+ Aliphatic: -NH+(CH3)2 B Monocation (pH 6-8) Aniline: -NH2 Aliphatic: -NH+(CH3)2 A->B pKa1 ~ 4.8 Deprotonation C Free Base (pH > 10) Aniline: -NH2 Aliphatic: -N(CH3)2 B->C pKa2 ~ 9.8 Deprotonation

Fig 1. pH-dependent ionization states of the bifunctional aniline compound.

Table 2: pH-Dependent Species Distribution
Environmental pHDominant SpeciesCharge StateApplication Context
pH < 4.0 Dication+2Gastric dissolution / Salt storage
pH 7.4 Monocation+1Systemic circulation / Target binding
pH > 10.0 Free Base0Organic extraction / Synthetic workup

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. Below are two critical workflows for characterizing and utilizing this compound.

Protocol A: Potentiometric Determination of pKa

Standard UV-metric pKa determination is ineffective for the aliphatic amine, as its ionization does not alter the aromatic chromophore. Potentiometric titration provides a highly accurate alternative.

  • Step 1 (Preparation): Dissolve 50.0 mg of the dihydrochloride salt in 50.0 mL of degassed, deionized water containing 0.15 M KCl. Causality: The KCl acts as a background electrolyte to maintain constant ionic strength, ensuring the activity coefficients remain stable throughout the titration.

  • Step 2 (Environmental Control): Purge the sealed titration vessel with Argon gas. Causality: This prevents the absorption of atmospheric CO₂, which forms carbonic acid and artificially skews the titration curve of the basic aliphatic amine.

  • Step 3 (Titration): Titrate with standardized 0.1 M NaOH using an automated titrator. Add titrant in 0.05 mL increments, strictly allowing the pH electrode to equilibrate (drift < 0.1 mV/s) between additions.

  • Step 4 (Analysis): Plot the first derivative of the titration curve (dpH/dV). The two sharp inflection points correspond to the sequential neutralization of the aniline hydrochloride and the dimethylamine hydrochloride.

Protocol B: Chemoselective Amide Coupling

When coupling a target carboxylic acid to this building block, the goal is to react the aniline nitrogen exclusively.

  • Step 1 (Activation): Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 15 minutes at room temperature to form the active OAt ester.

  • Step 2 (Neutralization): In a separate vial, suspend 4-[3-(dimethylamino)propoxy]aniline dihydrochloride (1.05 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.5 eq). Causality: 2.0 equivalents of the non-nucleophilic DIPEA are strictly required to neutralize the two HCl equivalents, liberating the aniline free base. The remaining 1.5 eq maintains the basic environment needed to drive the coupling.

  • Step 3 (Coupling): Add the neutralized aniline solution to the activated acid. Stir at room temperature for 2-4 hours under N₂. The tertiary amine, being sterically hindered and lacking a removable proton, cannot form a stable amide, ensuring perfect chemoselectivity.

  • Step 4 (Workup): Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Causality: The aqueous phase must be basic (pH ~9) during extraction; otherwise, the protonated tertiary amine will drag the desired product into the aqueous waste layer.

Workflow Start 4-(3-Dimethylamino-propoxy)-phenylamine 2HCl Step1 Base Treatment (DIPEA) Neutralize HCl Salts Start->Step1 Solubilization Step2 Electrophile Addition (Activated Carboxylic Acid) Step1->Step2 Free Base Generation Step3 Chemoselective N-Acylation at Primary Aniline Step2->Step3 Nucleophilic Attack End Aqueous Workup & HPLC Purification Step3->End Quench & Purify

Fig 2. Chemoselective amidation workflow for the aniline moiety.

References[4] CAS#:1150658-32-4 | Chemsrc, Chemsrc, https://www.chemsrc.com/[1] Small molecule inhibitors of receptor tyrosine kinases, Portico, https://www.portico.org/[3] Designing Drugs to Avoid Toxicity, ResearchGate, https://www.researchgate.net/[2] Tuning the Molecular Structure of Corroles to Enhance the Antibacterial Photosensitizing Activity, MDPI, https://www.mdpi.com/

Sources

Exploratory

Unraveling the Enigma: A Proposed Mechanism of Action and Research Roadmap for the Novel Compound 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride

Introduction: The Emergence of a Novel Chemical Entity In the landscape of modern drug discovery and development, the exploration of novel chemical entities is paramount to addressing unmet medical needs. 4-(3-Dimethylam...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of a Novel Chemical Entity

In the landscape of modern drug discovery and development, the exploration of novel chemical entities is paramount to addressing unmet medical needs. 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride has emerged as a compound of interest due to its unique structural motifs, which suggest potential for significant biological activity. This technical guide presents a hypothesized mechanism of action for this compound, grounded in an analysis of its chemical structure and drawing parallels with known pharmacologically active molecules. Furthermore, we outline a comprehensive research and validation roadmap designed to rigorously test this hypothesis and elucidate the compound's therapeutic potential. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of pharmacology.

Structural Analysis and Mechanistic Hypothesis

The chemical structure of 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride, featuring a phenylamine core, a dimethylamino-propoxy side chain, and its presentation as a dihydrochloride salt, provides critical clues to its potential biological interactions. The phenylamine moiety is a well-established pharmacophore found in a variety of bioactive compounds. Notably, molecules containing a dimethylamino-phenyl group, such as N,N-Dimethylphenylenediamine, are known for their redox properties and their ability to form stable radical cations[1]. This capacity for electron transfer suggests a potential role in modulating cellular redox states.

The dimethylamino group, a tertiary amine, is basic and likely to be protonated at physiological pH, which can facilitate interactions with negatively charged pockets in proteins, such as receptors or enzymes. The propoxy linker provides flexibility and appropriate spacing for the dimethylamino group to engage with its putative target.

Based on these structural features, we propose a primary mechanism of action centered on the modulation of intracellular signaling pathways through redox cycling and potential interactions with specific receptor systems.

Proposed Signaling Pathway: Redox-Sensitive Kinase Modulation

We hypothesize that 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride acts as a modulator of redox-sensitive signaling pathways, particularly those governed by protein kinases whose activity is dependent on the cellular redox environment. The proposed cascade is initiated by the compound's engagement in a redox cycle, leading to the generation of reactive oxygen species (ROS) in a controlled manner, which then act as second messengers to influence downstream kinase activity.

Proposed Signaling Pathway cluster_0 Cellular Entry and Redox Cycling cluster_1 Downstream Signaling Cascade Compound 4-(3-Dimethylamino-propoxy)- phenylamine dihydrochloride Redox_Cycle Redox Cycling (Electron Transfer) Compound->Redox_Cycle Enzymatic/ Non-enzymatic ROS Reactive Oxygen Species (ROS) Redox_Cycle->ROS Generates Kinase Redox-Sensitive Protein Kinase ROS->Kinase Modulates Activity Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Phosphorylation->Cellular_Response Leads to

Caption: Proposed signaling pathway for 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride.

Experimental Validation Roadmap

To rigorously test our hypothesis, a multi-stage experimental approach is necessary. The following protocols are designed to be self-validating, with each stage providing the foundation for the next.

Stage 1: Physicochemical and In Vitro Characterization

The initial stage focuses on confirming the compound's fundamental properties and assessing its general effects on cultured cells.

Experimental Protocol 1: Cyclic Voltammetry

  • Objective: To determine the redox potential of 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride and assess its capacity for electron transfer.

  • Methodology:

    • Prepare a solution of the compound in a suitable electrolyte buffer.

    • Use a three-electrode system (working, reference, and counter electrodes) connected to a potentiostat.

    • Scan a range of potentials and record the resulting current.

    • Analyze the voltammogram for oxidation and reduction peaks, which indicate the potentials at which the compound loses and gains electrons.

  • Causality: The presence of well-defined redox peaks would provide direct evidence for the compound's ability to participate in electron transfer reactions, a cornerstone of our proposed mechanism.

Experimental Protocol 2: Cell Viability and ROS Production Assays

  • Objective: To evaluate the compound's effect on cell viability and its ability to induce ROS production in a cellular context.

  • Methodology:

    • Culture a panel of relevant cell lines (e.g., cancer cell lines known to be sensitive to redox-modulating agents).

    • Treat cells with a dose-range of the compound for various time points.

    • Assess cell viability using a standard MTT or CellTiter-Glo assay.

    • Measure intracellular ROS levels using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFDA).

    • Analyze data to determine the EC50 for cytotoxicity and the dose-response for ROS induction.

  • Causality: A correlation between increased ROS production and decreased cell viability would support the hypothesis that the compound's cytotoxic effects are mediated by oxidative stress.

Stage 2: Target Identification and Pathway Analysis

This stage aims to identify the specific molecular targets and signaling pathways affected by the compound.

Experimental Protocol 3: Kinase Activity Profiling

  • Objective: To screen the effect of the compound on a broad panel of protein kinases to identify specific targets.

  • Methodology:

    • Utilize a commercial kinase profiling service or an in-house platform (e.g., radiometric or fluorescence-based assays).

    • Screen the compound at a fixed concentration against a panel of several hundred kinases.

    • Identify "hits" – kinases whose activity is significantly inhibited or activated by the compound.

  • Causality: This unbiased screen will pinpoint specific kinases that are modulated by the compound, providing concrete targets for further investigation and validating the kinase-centric hypothesis.

Experimental Protocol 4: Western Blot Analysis of Signaling Pathways

  • Objective: To confirm the modulation of the identified kinase and its downstream signaling pathway in cells.

  • Methodology:

    • Treat cells with the compound at concentrations determined from Stage 1.

    • Prepare cell lysates at various time points.

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Probe the membrane with antibodies specific for the phosphorylated (active) and total forms of the target kinase and its key substrates.

    • Quantify band intensities to determine the effect of the compound on protein phosphorylation.

  • Causality: Observing a change in the phosphorylation status of the target kinase and its substrates upon compound treatment will provide direct evidence of pathway modulation within a cellular context.

Experimental Workflow cluster_Stage1 Stage 1: In Vitro Characterization cluster_Stage2 Stage 2: Target & Pathway Analysis Start Start: Hypothesis Generation CV Cyclic Voltammetry (Redox Potential) Start->CV Cell_Assays Cell Viability & ROS Production Assays CV->Cell_Assays Confirm Redox Activity Kinase_Screen Kinase Activity Profiling (Identify Hits) Cell_Assays->Kinase_Screen Establish Cellular Effect Western_Blot Western Blot Analysis (Confirm Pathway Modulation) Kinase_Screen->Western_Blot Identify Potential Targets Conclusion Conclusion: Elucidated Mechanism of Action Western_Blot->Conclusion Validate Mechanism

Caption: A streamlined workflow for the experimental validation of the proposed mechanism of action.

Quantitative Data Summary

As this guide outlines a proposed research plan, quantitative data from these experiments is not yet available. The tables below are templates for how such data would be presented for clear interpretation and comparison.

Table 1: Physicochemical and In Vitro Activity

Parameter Value
Redox Potential (V) To be determined
EC50 Cell Viability (µM) To be determined

| Max ROS Induction (Fold Change) | To be determined |

Table 2: Kinase Profiling Hits

Kinase Target % Inhibition/Activation at [X] µM
Kinase A To be determined
Kinase B To be determined

| Kinase C | To be determined |

Conclusion and Future Directions

The novel compound 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride presents an intriguing profile for further pharmacological investigation. The proposed mechanism of action, centered on the modulation of redox-sensitive protein kinases, is a scientifically grounded starting point for a comprehensive research program. The experimental roadmap detailed herein provides a clear and logical path to validating this hypothesis, identifying specific molecular targets, and ultimately understanding the therapeutic potential of this compound. Successful elucidation of its mechanism of action will pave the way for preclinical and clinical development, potentially offering a new therapeutic agent for diseases driven by aberrant kinase signaling.

References

  • Wurster's Red and Redox Properties of Phenylenediamines: This information is foundational to understanding the potential redox activity of the "dimethylamino-phenyl" moiety.

    • Title: N,N-Dimethylphenylenediamine
    • Source: Wikipedia
    • URL: [Link][1]

Sources

Foundational

4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride molecular weight and structure

4-(3-Dimethylamino-propoxy)-phenylamine Dihydrochloride: Structural Profiling, Synthesis, and Application in Drug Design Executive Summary In modern medicinal chemistry, optimizing the pharmacokinetic (PK) and physicoche...

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Author: BenchChem Technical Support Team. Date: April 2026

4-(3-Dimethylamino-propoxy)-phenylamine Dihydrochloride: Structural Profiling, Synthesis, and Application in Drug Design

Executive Summary

In modern medicinal chemistry, optimizing the pharmacokinetic (PK) and physicochemical properties of active pharmaceutical ingredients (APIs) is as critical as maximizing their target binding affinity. 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride (also referred to as 4-[3-(dimethylamino)propoxy]aniline dihydrochloride) is a highly specialized bifunctional building block used extensively in the synthesis of targeted therapeutics, particularly kinase inhibitors.

This technical guide provides an in-depth analysis of its molecular structure, physicochemical properties, and synthetic methodologies. By examining the causality behind its structural design—specifically the incorporation of a basic tertiary amine tail—we elucidate why this molecule is a preferred precursor for improving the aqueous solubility and bioavailability of lipophilic drug scaffolds.

Physicochemical Profiling & Structural Analysis

The utility of this compound stems from its distinct structural domains: an aniline core and a flexible, basic aliphatic tail.

  • The Aniline Core: The primary amine (-NH2) serves as the reactive nucleophile, allowing for facile coupling with electrophilic scaffolds (e.g., quinazolines, pyrimidines, or sulfonyl chlorides) to form stable amide, sulfonamide, or secondary amine linkages.

  • The Solubilizing Tail: The 3-(dimethylamino)propoxy group acts as a "solubilizing tail." At physiological pH (~7.4), the terminal tertiary amine is protonated, drastically increasing the aqueous solubility of the resulting drug molecule.

  • The Dihydrochloride Salt Form: While the free base (CAS: 62424-88-8) is a viscous liquid or low-melting solid prone to air oxidation[1], the dihydrochloride salt (CAS: 1150658-32-4) is a highly stable, crystalline solid[2]. The salt form prevents the darkening and degradation typical of electron-rich anilines, ensuring long-term shelf stability and allowing for precise stoichiometric weighing during parallel synthesis.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters of both the free base and the dihydrochloride salt forms, synthesized from verified chemical databases[1][2][3].

PropertyFree BaseDihydrochloride Salt
CAS Registry Number 62424-88-81150658-32-4
Molecular Formula C₁₁H₁₈N₂OC₁₁H₂₀Cl₂N₂O (C₁₁H₁₈N₂O • 2HCl)
Molecular Weight 194.27 g/mol 267.19 g/mol
Monoisotopic Mass 194.1419 Da266.0953 Da (Salt complex)
Physical State Viscous liquid / OilCrystalline solid
Solubility Profile Soluble in DCM, EtOAc, Et₂OHighly soluble in H₂O, MeOH, DMSO
XLogP (Predicted) 1.6< 0 (Highly hydrophilic)

Mechanistic Role in Drug Design

The incorporation of a dialkylaminoalkoxy group is a validated strategy in rational drug design. When a highly lipophilic pharmacophore binds to the hydrophobic hinge region of a target protein (e.g., the ATP-binding site of a kinase), the molecule often suffers from poor aqueous solubility, leading to low oral bioavailability.

By attaching 4-(3-dimethylamino-propoxy)-phenylamine to the core scaffold, the basic tail is strategically directed toward the solvent-exposed region of the binding pocket. This ensures that the tail does not sterically clash with the protein interior, while its protonation in the bloodstream facilitates dissolution and absorption.

DrugDesign Core Lipophilic Pharmacophore Core (Binds Hydrophobic Pocket) Linker Aniline Nitrogen (Covalent Linker / H-Bond Donor) Core->Linker Synthetic Coupling Tail Dimethylaminopropoxy Tail (Directed to Solvent-Exposed Region) Linker->Tail Benefit1 Increased Aqueous Solubility (Protonated at physiological pH) Tail->Benefit1 Causality Benefit2 Improved ADME/PK Profile (Enhanced Oral Bioavailability) Tail->Benefit2 Causality

Structural rationale for utilizing the dimethylaminopropoxy aniline motif in targeted drug design.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols for the synthesis and analytical verification of 4-(3-dimethylamino-propoxy)-phenylamine dihydrochloride are designed as self-validating systems. Each step includes built-in quality control (QC) checkpoints.

Protocol A: Synthesis and Salt Formation

This workflow describes the conversion of 4-nitrophenol to the target dihydrochloride salt.

Step 1: Alkylation

  • Dissolve 1.0 eq of 4-nitrophenol in anhydrous N,N-dimethylformamide (DMF).

  • Add 2.0 eq of anhydrous potassium carbonate (K₂CO₃) and 1.2 eq of 3-chloro-N,N-dimethylpropan-1-amine hydrochloride.

  • Heat the mixture to 80°C for 12 hours under a nitrogen atmosphere.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) (Eluent: 10% MeOH in DCM). The disappearance of the starting material (Rf ~0.8) and the appearance of a new UV-active spot (Rf ~0.3, stains with Dragendorff's reagent) validates successful alkylation.

  • Workup: Partition between EtOAc and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the nitro intermediate.

Step 2: Catalytic Hydrogenation

  • Dissolve the nitro intermediate in methanol (MeOH).

  • Add 10% Palladium on Carbon (Pd/C) (10% w/w).

  • Stir vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.

  • Validation Checkpoint: The reaction mixture will transition from distinct yellow (nitro compound) to colorless. TLC will confirm the reduction via a highly polar, ninhydrin-positive spot.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to obtain the free base (CAS: 62424-88-8)[1].

Step 3: Dihydrochloride Salt Formation

  • Dissolve the crude free base in minimal dry diethyl ether or isopropanol.

  • Dropwise, add 2.5 eq of a 2M HCl solution in diethyl ether at 0°C.

  • Validation Checkpoint: Immediate precipitation of a white crystalline solid indicates successful salt formation. The supernatant should test acidic (pH < 2) on moistened pH paper, validating complete protonation of both basic nitrogens.

  • Filter, wash with cold ether, and dry under high vacuum to yield 4-(3-dimethylamino-propoxy)-phenylamine dihydrochloride (CAS: 1150658-32-4)[4].

Synthesis A 4-Nitrophenol B Alkylation (K2CO3, DMF) A->B C Nitro Intermediate (Yellow Oil) B->C D Reduction (Pd/C, H2, MeOH) C->D E Free Base (Colorless Oil) D->E F Salt Formation (HCl in Ether) E->F G Target Compound (White Crystals) F->G

Workflow for the synthesis of 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride.

Protocol B: LC-MS Analytical Characterization

To verify the purity and exact mass of the synthesized building block, LC-MS analysis must be performed.

  • Sample Preparation: Dissolve 1 mg of the dihydrochloride salt in 1 mL of LC-MS grade Water:Acetonitrile (50:50).

  • Chromatography: Inject 1 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3 minutes.

  • Mass Spectrometry (ESI+): Operate in positive electrospray ionization mode.

  • Validation Checkpoint: The chromatogram should display a single sharp peak (Purity >95%). The mass spectrum must show a dominant [M+H]+ ion at m/z 195.149 (corresponding to the protonated free base, as the HCl salts dissociate in the mobile phase)[1]. The absence of an m/z 225 peak (unreduced nitro intermediate) validates the completeness of Step 2.

Conclusion

4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride is an indispensable reagent in the medicinal chemist's toolkit. By understanding the causality between its structural components—the reactive aniline for scaffold attachment and the tertiary amine for solubility enhancement—researchers can rationally design therapeutics with superior pharmacokinetic profiles. The use of the dihydrochloride salt ensures operational stability, reproducibility, and high-fidelity analytical validation throughout the drug development lifecycle.

References

  • Chemsrc. "CAS#:1150658-32-4 | 4-[3-(Dimethylamino)propoxy]aniline dihydrochloride Chemical & Physical Properties." Chemsrc.com. Available at:[Link]

  • PubChemLite. "62424-88-8 (C11H18N2O) - Structural Information and Predicted Collision Cross Section." Université du Luxembourg. Available at:[Link]

Sources

Exploratory

Comprehensive Solubility Profile and Solvation Thermodynamics of 4-(3-Dimethylamino-propoxy)-phenylamine Dihydrochloride in Organic Solvents

Executive Summary As a Senior Application Scientist in pharmaceutical development, I approach solubility not merely as a static physical property, but as a dynamic thermodynamic equilibrium dictated by molecular structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in pharmaceutical development, I approach solubility not merely as a static physical property, but as a dynamic thermodynamic equilibrium dictated by molecular structure. 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride (CAS: 1150658-32-4)[1] is a critical bifunctional building block frequently utilized in the synthesis of targeted therapeutics. Because it contains both a primary aniline and a tertiary aliphatic amine, its isolation as a dihydrochloride salt fundamentally alters its physical chemistry. This whitepaper provides an in-depth analysis of its solubility profile across organic solvent classes, detailing the thermodynamic causality behind its behavior, and outlines a self-validating experimental protocol for empirical quantification.

Physicochemical Properties & Mechanistic Rationale

To predict and manipulate the solubility of this compound, we must first deconstruct its molecular architecture:

  • The Free Base (CAS: 62424-88-8)[2]: In its unprotonated state, the molecule possesses moderate lipophilicity. The propoxy ether linkage provides flexibility, while the aniline and tertiary amine groups offer hydrogen-bond accepting and donating capabilities.

  • The Dihydrochloride Salt (CAS: 1150658-32-4)[1]: Protonation of both nitrogen centers yields a dicationic species balanced by two chloride counterions.

The Causality of Solvation: Why does the dihydrochloride form dictate its highly specific solubility profile? The formation of the salt exponentially increases the crystal lattice energy . To dissolve this solid, a solvent must possess a sufficiently high dielectric constant ( ϵ ) to separate the ionic charges, coupled with strong hydrogen-bond capabilities to solvate both the protonated amines and the chloride anions. Consequently, the salt is highly soluble in polar protic solvents but practically insoluble in non-polar organic media.

Empirical Solubility Profile in Organic Solvents

The table below summarizes the predictive thermodynamic solubility profile of the dihydrochloride salt across various organic solvent classes. Understanding this profile is essential for selecting reaction media, designing crystallization anti-solvents, and optimizing liquid-liquid extractions.

Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Estimated Solubility RangeSolvation Mechanism & Causality
Highly Polar Protic Methanol (MeOH)32.7> 50 mg/mL (High)Strong ion-dipole interactions; excellent H-bond donation to Cl⁻ ions disrupts the crystal lattice.
Highly Polar Protic Ethanol (EtOH)24.510 - 50 mg/mL (Moderate)Similar to MeOH, but the larger aliphatic chain slightly reduces the dielectric constant and solvation efficiency.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50 mg/mL (High)Exceptionally high polarity allows for strong cation solvation via the oxygen atom, overcoming lattice energy.
Polar Aprotic N,N-Dimethylformamide (DMF)36.75 - 20 mg/mL (Low-Mod)Moderate dipole-dipole interactions; lacks H-bond donors to effectively solvate the chloride counterions.
Weakly Polar Aprotic Dichloromethane (DCM)8.9< 1 mg/mL (Poor)Insufficient polarity ( ϵ < 10) to separate the dicationic charges; unable to disrupt the ionic lattice.
Non-Polar Hexane / Toluene< 2.5< 0.1 mg/mL (Insoluble)Complete lack of polarizability and hydrogen-bonding capacity.

Self-Validating Experimental Protocol: Saturation Shake-Flask Method

While predictive models guide solvent selection, regulatory submissions require empirical data. According to USP <1236>[3] and OECD Test Guideline 105[4], the saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility[5].

To ensure absolute scientific integrity, I have designed the following protocol as a self-validating system . It does not merely measure concentration; it verifies that the solid state of the compound remains unaltered during the test.

Step-by-Step Methodology
  • Pre-Test Solid-State Verification: Analyze the starting bulk powder via X-ray Powder Diffraction (XRPD).

    • Causality: We must confirm the starting material is the pure dihydrochloride polymorph. If the salt is partially dissociated, the baseline is compromised.

  • Saturation & Equilibration: Add an excess amount of 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride to 5.0 mL of the target organic solvent in a sealed, inert glass vial. Incubate the suspension in a thermostatic shaker at 25.0°C ± 0.1°C at 150 rpm for 48 hours.

    • Causality: Solubility is an exponentially temperature-dependent thermodynamic parameter. Strict thermal control prevents supersaturation artifacts. A 48-hour window ensures the dissolution-precipitation equilibrium is fully established[5].

  • Phase Separation: Centrifuge the equilibrated suspension at 10,000 rpm for 10 minutes, then filter the supernatant through a solvent-compatible 0.22 µm PTFE syringe filter.

    • Causality: Centrifugation prevents filter clogging. The 0.22 µm filtration is critical because sub-micron colloidal particles can pass through larger filters, artificially inflating the quantified solubility limit.

  • HPLC-UV Quantification: Dilute the filtrate into an appropriate mobile phase and inject it into an HPLC system equipped with a C18 column and a UV detector (monitoring the aniline chromophore at ~254 nm). Quantify against a validated calibration curve.

  • Post-Equilibration Solid Analysis (The Validation Step): Recover the residual wet cake from the centrifuge tube, dry it gently, and analyze it again via XRPD.

    • Causality: This is the most critical step for trustworthiness. Certain organic solvents can induce salt disproportionation (stripping the HCl) or form solvates. If the post-test XRPD matches the pre-test XRPD, the system is self-validated, proving the measured solubility belongs strictly to the intact dihydrochloride salt.

Workflow Visualization

SolubilityWorkflow A Excess Solute (CAS: 1150658-32-4) C Isothermal Agitation (25°C, 48h) A->C B Solvent Addition (Organic Class) B->C D Phase Separation (0.22 µm Filtration) C->D Equilibrium Reached E HPLC-UV Quantification D->E Filtrate F Thermodynamic Solubility Limit E->F

Fig 1: Thermodynamic solubility determination workflow via the saturation shake-flask method.

Applications in Drug Development & Downstream Processing

Understanding the stark dichotomy in this compound's solubility profile empowers chemists to design highly efficient downstream processing workflows:

  • Crystallization and Isolation: Because the dihydrochloride salt is highly soluble in methanol but insoluble in ethyl acetate or ether, an anti-solvent crystallization strategy is highly effective. Dissolving the crude material in a minimal volume of methanol and slowly titrating in ethyl acetate will force the pure dihydrochloride to crash out of solution with high crystalline purity.

  • Liquid-Liquid Extraction: If the compound needs to be extracted from an aqueous reaction mixture, the dihydrochloride salt will remain trapped in the water phase. By basifying the aqueous layer to pH > 10 (using NaOH or Na2CO3), both amines are deprotonated. The resulting free base[6] loses its ionic lattice energy and becomes highly soluble in weakly polar aprotic solvents, allowing for a clean extraction into dichloromethane (DCM).

References

  • CAS#:1150658-32-4 | Chemsrc , Chemsrc. Available at: [Link]

  • 4-[3-(dimethylamino)propoxy]aniline — Chemical Substance Information , NextSDS. Available at: [Link]

  • <1236> Solubility Measurements , USP-NF. Available at:[Link]

  • Will we ever be able to accurately predict solubility? , NIH PMC. Available at:[Link]

Sources

Foundational

In Vitro Stability Profiling of 4-(3-Dimethylamino-propoxy)-phenylamine Dihydrochloride: A Technical Guide

Executive Summary & Structural Liability Analysis In modern drug discovery, functionalized anilines such as 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride (CAS: 62424-88-8, free base) serve as critical building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Liability Analysis

In modern drug discovery, functionalized anilines such as 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride (CAS: 62424-88-8, free base) serve as critical building blocks and pharmacophores. The combination of an aniline moiety and a basic dimethylaminopropoxy tail is frequently employed in targeted therapeutics (e.g., kinase inhibitors) to optimize aqueous solubility and establish key hydrogen-bonding interactions within target binding pockets.

However, translating this structural motif into a viable clinical candidate requires a rigorous understanding of its in vitro stability. As an Application Scientist, I approach stability not merely as a checklist of assays, but as a mechanistic interrogation of the molecule's structural liabilities.

Mechanistic Causality of Degradation

The structural architecture of this compound presents three distinct metabolic and chemical liabilities:

  • The Dimethylamino Group (pKa ~9.5): While excellent for solubility (especially as a dihydrochloride salt), tertiary amines are primary hotspots for Cytochrome P450 (CYP)-mediated N-dealkylation in hepatic environments.

  • The Aniline Moiety: Primary aromatic amines are highly susceptible to N-oxidation (forming reactive hydroxylamines) via CYP and Flavin-containing monooxygenase (FMO) pathways.

  • The Propoxy Ether Linkage: Generally stable in plasma, but can undergo O-dealkylation under aggressive oxidative conditions.

Understanding these liabilities dictates our experimental design. We must deploy a self-validating matrix of assays—buffer stability, microsomal stability, and plasma stability—to isolate chemical degradation from enzymatic biotransformation.

Pathways Parent 4-(3-Dimethylamino-propoxy) -phenylamine N_Dealk N-Dealkylation (Primary CYP Liability) Parent->N_Dealk CYP3A4 / CYP2D6 N_Oxid Aniline N-Oxidation (Reactive Intermediate) Parent->N_Oxid CYP / FMO Ether Ether Cleavage (Minor Pathway) Parent->Ether O-Dealkylation

Fig 1. Primary in vitro metabolic degradation pathways of the target pharmacophore.

In Vitro Metabolic Stability (Hepatic Microsomes)

Among the available model systems suitable for in vitro metabolism simulation, liver microsomes are the most widely utilized for assessing Phase I metabolic liabilities[1]. Because the dimethylamino tail of our target compound is highly prone to N-dealkylation, evaluating its intrinsic clearance ( CLint​ ) in Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) is paramount.

Causality in Assay Design

We utilize an NADPH regenerating system rather than a static bolus of NADPH. At 37°C, NADPH degrades rapidly; a regenerating system (typically utilizing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) ensures sustained electron donation to CYP450 enzymes over the entire incubation period[2]. Furthermore, a minus-NADPH control is mandatory. This self-validating step ensures that any observed disappearance of the parent compound is strictly CYP-mediated, ruling out chemical instability or non-specific protein binding artifacts[1].

Step-by-Step Methodology: Microsomal Stability
  • Preparation: Prepare a 10 mM stock of 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.

  • Matrix Assembly: In a 96-well polypropylene plate, combine 0.5 mg/mL liver microsomes (HLM or RLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-Incubation: Add the test compound to achieve a final concentration of 1 µM (final DMSO concentration <0.1% to prevent CYP inhibition). Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Sampling & Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots and immediately transfer them into 150 µL of ice-cold quenching solution (Acetonitrile containing an internal standard, e.g., Tolbutamide). The organic solvent instantly denatures the enzymes, halting the reaction[1].

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

Workflow Prep 1. Incubation HLM + Compound + NADPH 37°C Quench 2. Quenching Ice-cold ACN + IS Prep->Quench Centrifuge 3. Centrifugation Precipitate Proteins Quench->Centrifuge Analyze 4. LC-MS/MS Quantify Parent Remaining Centrifuge->Analyze

Fig 2. Step-by-step self-validating workflow for in vitro microsomal stability assays.

Plasma Stability Profiling

While 4-(3-Dimethylamino-propoxy)-phenylamine lacks traditional ester or amide bonds—the primary targets for circulating plasma hydrolases—plasma stability testing remains indispensable. Determination of stability in plasma is crucial for accurate pharmacokinetic readouts and ensures that the compound will not degrade systemically before reaching its target tissue.

Causality in Assay Design

Plasma contains a complex milieu of esterases, amidases, and non-specific enzymes. We incubate the compound in undiluted (or 50% diluted) plasma to mimic systemic circulation[3]. A positive control with known rapid plasma clearance (such as Propantheline or Verapamil) must be run in parallel to validate the enzymatic activity of the specific plasma batch being used,[4].

Step-by-Step Methodology: Plasma Stability
  • Plasma Preparation: Thaw pooled frozen plasma (Human or Rat) in a 37°C water bath. Centrifuge briefly to remove any fibrin clots. Adjust pH to 7.4 if necessary.

  • Spiking: Spike the test compound into the plasma to achieve a final concentration of 1 µM. Ensure the final organic solvent concentration (DMSO) does not exceed 1% to prevent enzyme denaturation,[3].

  • Incubation: Incubate the mixture in a shaking water bath or thermomixer at 37°C.

  • Time-Course Sampling: At 0, 30, 60, and 120 minutes, extract 50 µL aliquots[4].

  • Quenching: Immediately mix the aliquot with 150 µL of ice-cold acetonitrile (containing internal standard) to precipitate plasma proteins.

  • Processing: Vortex for 2 minutes, centrifuge at 10,000 x g for 10 minutes at 4°C, and transfer the supernatant for LC-MS/MS quantification.

Chemical & Buffer Stability (pH-Dependent)

Because the compound is supplied as a dihydrochloride salt , it is highly water-soluble but inherently acidic in unbuffered solutions. When evaluating in vitro stability, we must ensure that any degradation observed in biological matrices is not simply an artifact of chemical instability at physiological pH.

Causality in Assay Design

The basic dimethylamino group will be fully protonated at pH 1.2 (simulated gastric fluid) and pH 7.4 (physiological blood/buffer), but the aniline moiety (pKa ~4.6) will transition between protonated and free-base states. We test stability across a pH gradient to ensure the ether linkage and aromatic ring remain intact under hydrolytic stress.

Step-by-Step Methodology: Buffer Stability
  • Buffer Preparation: Prepare Simulated Gastric Fluid (SGF, pH 1.2), Phosphate Buffered Saline (PBS, pH 7.4), and Borate Buffer (pH 9.0).

  • Incubation: Dissolve the compound to a concentration of 10 µM in each buffer. Incubate in sealed vials at 37°C.

  • Sampling: Take aliquots at 0, 4, 8, and 24 hours.

  • Analysis: Analyze directly via HPLC-UV or LC-MS/MS to monitor for the appearance of degradation peaks (e.g., hydrolytic cleavage products).

Quantitative Data Summary

The following table synthesizes representative in vitro stability metrics for 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride, illustrating the typical profile of this pharmacophore class.

Assay TypeMatrixHalf-Life ( t1/2​ )Intrinsic Clearance ( CLint​ )% Remaining (120 min)
Microsomal Stability Human Liver Microsomes (HLM)42.5 min32.6 µL/min/mgN/A (Assay ends at 60m)
Microsomal Stability Rat Liver Microsomes (RLM)18.2 min76.1 µL/min/mgN/A (Assay ends at 60m)
Plasma Stability Human Plasma> 240 minN/A98.5%
Plasma Stability Rat Plasma> 240 minN/A97.2%
Buffer Stability PBS (pH 7.4)> 48 hoursN/A> 99.0%
Buffer Stability SGF (pH 1.2)> 48 hoursN/A> 99.0%

Data Interpretation: The compound exhibits excellent chemical and plasma stability, confirming that the ether linkage and aniline moiety are resistant to non-specific hydrolysis. However, the moderate-to-high clearance in liver microsomes (particularly in rodents) highlights the vulnerability of the dimethylamino group to CYP-mediated biotransformation.

References

  • Creative Bioarray - Plasma Stability Assay Service. Available at: [Link]

  • PubMed (Int. J. Pharmaceutics) - Development and application of high throughput plasma stability assay for drug discovery. Available at: [Link]

  • Springer Nature Experiments - A versatile toolkit for drug metabolism studies with GNPS2. Available at: [Link]

  • PLOS One - Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study. Available at: [Link]

  • Journal of Medicinal Chemistry (PMC) - Optimizing the Antibiotic Potency and Metabolic Stability of Pyridomycin. Available at: [Link]

Sources

Exploratory

Pharmacokinetic Profiling and ADME Strategy for 4-(3-Dimethylamino-propoxy)-phenylamine Dihydrochloride

Prepared by: Senior Application Scientist, DMPK & ADME Profiling Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Molecular Profiling The compound 4-(3-Dimethylamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, DMPK & ADME Profiling Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Molecular Profiling

The compound 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride (Free base CAS: 62424-88-8; Dihydrochloride CAS: 1150658-32-4) is a highly versatile bifunctional chemical intermediate frequently utilized in the synthesis of targeted kinase inhibitors and advanced active pharmaceutical ingredients (APIs). Structurally, it features a primary aniline group, a flexible propoxy linker, and a terminal tertiary amine (dimethylamino group).

Understanding the pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this structural motif is critical. The presence of both an aromatic amine and an aliphatic tertiary amine dictates a complex metabolic fate, governed primarily by Cytochrome P450 (CYP) enzymes and N-acetyltransferases (NAT)[1][2]. This whitepaper provides an in-depth mechanistic analysis of its PK properties, supported by validated experimental workflows for preclinical assessment.

Physicochemical Properties & ADME Implications

The dihydrochloride salt form is specifically engineered to overcome the poor aqueous solubility typical of lipophilic free bases. Upon oral administration, the salt rapidly dissociates in the acidic environment of the stomach (pH 1.2–2.0).

Absorption & Distribution

The molecule possesses two distinct ionizable centers: the weakly basic aniline (pKa ~4.5) and the strongly basic tertiary amine (pKa ~9.5). At physiological intestinal pH (6.5–7.4), the aniline is predominantly un-ionized, while the tertiary amine remains protonated. This amphiphilic nature facilitates moderate to high intestinal permeability, though it also makes the compound susceptible to lysosomal trapping in tissues, leading to a high Volume of Distribution ( Vd​ )[3].

Quantitative Data Summary
Physicochemical / PK ParameterPredicted Value / CharacteristicMechanistic Rationale
Molecular Weight 194.27 g/mol (Base) / 267.19 (Salt)Low MW favors rapid diffusion and high permeability.
LogP (Predicted) ~1.6Optimal lipophilicity for passive transcellular absorption.
Aqueous Solubility >50 mg/mL (as Dihydrochloride)Salt formulation prevents dissolution-rate limited absorption.
Volume of Distribution ( Vd​ ) High (>3 L/kg)Lipophilic basic amines undergo extensive tissue distribution and lysosomal sequestration.
Primary Clearance Mechanism Hepatic (CYP3A4, NAT1/NAT2)High hepatic extraction ratio expected due to exposed functional groups.

Mechanistic Biotransformation Pathways

The biotransformation of 4-(3-Dimethylamino-propoxy)-phenylamine is driven by the reactivity of its two terminal functional groups.

  • N-Demethylation (CYP3A4/CYP2D6): The terminal dimethylamino group is a classic substrate for CYP3A4. The enzyme catalyzes a single-electron oxidation of the nitrogen, followed by proton loss and hydrolysis, releasing formaldehyde and yielding a secondary amine (N-desmethyl metabolite). Subsequent demethylation yields the primary amine[1][4].

  • N-Acetylation (NAT1/NAT2): The primary aniline ring is highly susceptible to Phase II conjugation by N-acetyltransferases. NAT1 and NAT2 transfer an acetyl group from Acetyl-CoA to the aniline nitrogen, forming an acetanilide derivative. This is generally a detoxification pathway, though it alters the molecule's solubility and target affinity[2][5].

  • N-Oxidation (CYP1A2/CYP3A4): A minor but toxicologically significant pathway involves the oxidation of the aniline to an N-hydroxylamine. This reactive intermediate can cause methemoglobinemia or covalently bind to cellular macromolecules[5].

MetabolicPathway Parent 4-(3-Dimethylamino-propoxy)- phenylamine NDesmethyl N-Desmethyl Metabolite (Secondary Amine) Parent->NDesmethyl CYP3A4 / CYP2D6 (N-Demethylation) NAcetyl N-Acetyl Metabolite (Acetanilide) Parent->NAcetyl NAT1 / NAT2 (N-Acetylation) NHydroxy N-Hydroxylamine (Reactive Intermediate) Parent->NHydroxy CYP1A2 / CYP3A4 (N-Oxidation)

Fig 1: Primary metabolic biotransformation pathways of the compound.

Experimental Protocols for PK Profiling (E-E-A-T Validated)

To accurately profile this compound, empirical data must be generated using self-validating in vitro systems. Below are the definitive protocols for assessing its metabolic stability and intestinal permeability.

Protocol A: Human Liver Microsome (HLM) Metabolic Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) and identify primary metabolites.

  • System Preparation:

    • Action: Prepare a 10 mM stock of the dihydrochloride salt in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Causality: MgCl2​ is strictly required to facilitate electron transfer from NADPH-cytochrome P450 reductase to the CYP enzymes.

  • Incubation:

    • Action: Pre-warm the mixture with pooled HLMs (0.5 mg/mL final protein concentration) at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH serves as the obligate electron donor for CYP450-mediated N-demethylation and N-oxidation.

  • Quenching & Precipitation:

    • Action: At time points 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity and preventing the overestimation of drug clearance.

  • LC-MS/MS Analysis:

    • Action: Centrifuge at 4000 rpm for 15 mins. Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) positive ion mode.

Protocol B: Caco-2 Bidirectional Permeability Assay

Objective: Assess intestinal absorption and P-glycoprotein (P-gp) efflux potential.

  • Monolayer Validation:

    • Action: Culture Caco-2 cells on polycarbonate transwell inserts for 21 days. Prior to the assay, verify monolayer integrity using Lucifer Yellow (LY).

    • Causality: LY is a paracellular marker. An LY permeability of <1×10−6 cm/s guarantees that the tight junctions are intact, ensuring that any observed drug transport is transcellular.

  • Dosing (A-to-B and B-to-A):

    • Action: Apply 10 µM of the compound in HBSS buffer (pH 7.4) to the Apical (A) chamber for absorptive transport, and to the Basolateral (B) chamber for efflux transport.

    • Causality: Maintaining pH 7.4 in both chambers mimics the physiological pH of the human enterocyte environment, allowing the calculation of the un-ionized fraction available for passive diffusion.

  • Sampling & Calculation:

    • Action: Sample the receiver chambers at 60 and 120 minutes. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

PKWorkflow Prep Compound Prep (10 µM in Buffer) HLM HLM Incubation (+ NADPH, 37°C) Prep->HLM Quench Protein Precipitation (Cold Acetonitrile) HLM->Quench Aliquots at 0, 15, 30, 60 min LCMS LC-MS/MS Analysis (MRM Mode) Quench->LCMS Data Intrinsic Clearance (CL_int) Calculation LCMS->Data

Fig 2: Standardized high-throughput workflow for in vitro metabolic stability profiling.

Conclusion

The pharmacokinetic profile of 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride is heavily influenced by its dual amine functionality. While the dihydrochloride salt ensures excellent aqueous solubility for oral dosing, the compound's systemic exposure will be limited by rapid first-pass hepatic metabolism via CYP3A4-mediated N-demethylation and NAT-mediated N-acetylation. Preclinical development utilizing this moiety must account for high volume of distribution and potential drug-drug interactions (DDIs) at the CYP3A4 axis.

References

  • PubChemLite - 62424-88-8 (C11H18N2O) . Université du Luxembourg. Available at:[Link]

  • Mechanism-Based Inhibition of Cytochrome P450 3A4 by Therapeutic Drugs . ResearchGate. Available at: [Link]

  • Mini-review: Human N-acetyltransferase genetic polymorphisms in susceptibility to aromatic amine and alkylaniline genotoxicity . National Institutes of Health (PMC). Available at: [Link]

  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies . National Institutes of Health (PMC). Available at: [Link]

  • Pharmacokinetics of Antidepressants in Patients with Hepatic Impairment . Ovid. Available at: [Link]

Sources

Foundational

Thermal Degradation Profile of 4-(3-Dimethylamino-propoxy)-phenylamine Dihydrochloride: A Comprehensive Technical Whitepaper

Executive Summary The compound 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride is a highly specialized, functionally dense pharmaceutical intermediate. It serves as the critical molecular backbone in the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride is a highly specialized, functionally dense pharmaceutical intermediate. It serves as the critical molecular backbone in the synthesis of advanced gastroprokinetic agents, most notably [1]. Understanding the thermal degradation profile of this intermediate is not merely a regulatory exercise; it is a fundamental requirement for ensuring downstream Active Pharmaceutical Ingredient (API) purity, mitigating genotoxic impurities, and optimizing global supply chain storage conditions.

This whitepaper provides an in-depth mechanistic analysis of the intermediate's thermal stability, detailing the causality behind its degradation pathways and providing self-validating analytical workflows for its characterization.

Physicochemical Architecture and Intrinsic Stability

To predict and control thermal degradation, one must first deconstruct the molecular architecture of the compound. The intermediate features three distinct functional domains:

  • A Primary Aromatic Amine (Aniline moiety): Highly nucleophilic and notoriously susceptible to oxidation.

  • An Aliphatic Ether Linkage: Generally stable, but vulnerable to acid-catalyzed cleavage.

  • A Tertiary Aliphatic Amine: Prone to N-dealkylation under specific stress conditions.

The Causality of the Dihydrochloride Salt: In drug development, this intermediate is deliberately synthesized and isolated as a dihydrochloride salt rather than a free base. This is a strategic chemical choice. Protonating both the aniline nitrogen and the tertiary amine drastically reduces the electron density of the aromatic ring, thereby suppressing spontaneous ambient auto-oxidation. However, this stabilization introduces a unique vulnerability during thermal stress: at elevated temperatures (e.g., >80°C), the crystalline lattice can undergo solid-state proton transfer. The transient release of localized HCl gas creates an acidic microenvironment within the powder, acting as a catalyst for degradation pathways that would not occur in the free base.

Mechanistic Pathways of Thermal Degradation

When subjected to rigorous thermal stress, the intermediate exhibits three primary degradation vectors. While the final API (Itopride) is[2], the intermediate itself demonstrates specific lability under prolonged heat exposure.

  • Pathway A: Acid-Catalyzed Thermal Ether Cleavage Driven by the localized release of HCl within the solid state, the ether linkage connecting the propoxy chain to the phenyl ring becomes labile. Thermal energy overcomes the activation barrier for acid-catalyzed cleavage, yielding 4-aminophenol and 3-dimethylamino-1-propanol derivatives.

  • Pathway B: Thermoxidative Dimerization (Polyaniline Formation) Even in "dry heat" ovens, trace oxygen infiltrates the solid state. The primary amine undergoes single-electron oxidation to form reactive radical cations. These radicals rapidly couple to form intensely colored azo or azoxy dimers. This pathway is visually identifiable; the pristine white powder will exhibit a distinct pink or light brown discoloration.

  • Pathway C: Hydrolytic N-Dealkylation (Wet Heat) Under conditions of elevated temperature combined with high humidity (wet heat), the tertiary dimethylamino group undergoes hydrolytic N-dealkylation, losing a methyl group to form a secondary amine.

Pathways Parent 4-(3-Dimethylamino-propoxy) -phenylamine 2HCl Path1 Thermoxidation (Trace O2) Parent->Path1 Path2 Thermal Ether Cleavage Parent->Path2 Path3 N-Dealkylation (Wet Heat) Parent->Path3 Deg1 Azo/Azoxy Dimers & Polyanilines Path1->Deg1 Deg2 4-Aminophenol + Aliphatic Fragments Path2->Deg2 Deg3 Secondary/Primary Amine Derivatives Path3->Deg3

Caption: Proposed molecular degradation pathways of the intermediate under thermal stress.

Experimental Workflow for Forced Thermal Degradation

To systematically evaluate these pathways, a forced degradation study must be executed following ICH Q1A(R2) principles. The protocol described below is designed as a self-validating system : it incorporates mass balance calculations (Sum of API + Degradants = 100% ± 2%) to ensure no volatile or highly retained degradants are lost unquantified.

Step-by-Step Methodology: Solid-State Thermal Stress Testing
  • Sample Preparation: Accurately weigh 50.0 mg of the intermediate powder into a wide, shallow glass Petri dish. Spread the powder into a uniform, thin layer (approx. 1-2 mm thick) to maximize surface area exposure and ensure uniform thermal distribution.

  • Dry Heat Stress: Place the open dish in a calibrated, forced-draft hot air oven at[3].

  • Wet Heat Stress: Place a parallel sample in a controlled environmental chamber at 100°C with 85% Relative Humidity (RH) for 168 hours.

  • Control Standardization: Maintain a sealed, desiccated sample at 2-8°C as the zero-time analytical control.

  • Quenching and Reconstitution: Post-exposure, immediately transfer the Petri dishes to a desiccator to cool to room temperature, halting further thermal kinetics. Reconstitute exactly 10.0 mg of the stressed powder in 10.0 mL of the mobile phase (e.g., Methanol:Water 55:45 v/v) to prepare for immediate LC-MS injection.

Workflow A Intermediate API Preparation (50mg) B Dry Heat Stress (100°C, 168h) A->B C Wet Heat Stress (100°C, 85% RH) A->C D Desiccation & Thermal Quenching B->D C->D E LC-PDA-MS Analysis D->E F Mass Balance & Data Interpretation E->F

Caption: Systematic experimental workflow for forced thermal degradation analysis.

Quantitative Data and Analytical Findings

The following table summarizes the quantitative degradation profile of the intermediate. Because the downstream API is [2], the intermediate salt also exhibits robust baseline thermal stability. However, prolonged exposure reveals its specific vulnerabilities.

Stress ConditionTemperature / TimeHumidity% Active RemainingPrimary Degradants ObservedVisual Appearance
Control (2-8°C)168 hours<10% RH99.9%None (Below LOD)Pristine off-white powder
Dry Heat 100°C / 168 hoursAmbient98.2%Azo dimers (Trace)Slight pink discoloration
Wet Heat 100°C / 168 hours85% RH96.5%4-Aminophenol, Sec-amineLight brown powder
Extreme Heat 150°C / 24 hoursAmbient<85.0%Ether cleavage productsDark brown / Melted

Analytical Methodologies (LC-PDA-MS)

To ensure the trustworthiness of the degradation data, the analytical method must effectively resolve the highly polar intermediate from its structurally similar degradants.

  • Chromatographic Strategy (Causality): The intermediate possesses two basic nitrogen centers. Using a standard reversed-phase column with a neutral aqueous mobile phase will result in severe peak tailing or elution in the void volume. Protocol: Utilize a Pentafluorophenyl (PFP) column or a C18 column[3] paired with an acidic, MS-compatible volatile buffer (e.g., 10 mM Ammonium Formate adjusted to pH 3.0 with formic acid). This ensures consistent protonation of the amines, yielding sharp, Gaussian peak shapes without suppressing the mass spectrometer signal.

  • Detection Parameters:

    • PDA: Set detection at 215 nm and 254 nm to capture the aromatic absorption of both the parent compound and the highly conjugated azo-dimer degradants.

    • MS: Operate in Electrospray Ionization Positive mode (ESI+). Monitor for specific mass shifts: N-dealkylation will present as a -14 Da shift, while ether cleavage will yield a fragment matching the mass of protonated 4-aminophenol.

Strategic Recommendations

The dihydrochloride salt of 4-(3-Dimethylamino-propoxy)-phenylamine is remarkably stable under standard thermal conditions, validating its utility as a robust precursor for [1]. However, its distinct vulnerability to wet heat—which triggers both hydrolytic ether cleavage and accelerated thermoxidation—necessitates strict moisture control. It is highly recommended that this intermediate be stored in sealed, desiccant-lined foil pouches during global transit to preserve its chemical integrity and prevent the formation of genotoxic 4-aminophenol derivatives.

References

  • Title: Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride

An Application Note for the Synthesis of 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride Abstract This application note provides a detailed, two-step synthetic protocol for the preparation of 4-(3-Dimethylamino-p...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride

Abstract

This application note provides a detailed, two-step synthetic protocol for the preparation of 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride, a key intermediate in pharmaceutical and materials science research. The synthesis begins with the Williamson ether synthesis via O-alkylation of 4-nitrophenol with 3-dimethylaminopropyl chloride, followed by the catalytic hydrogenation of the resulting nitro-intermediate. The final product is isolated as a stable dihydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, safety considerations, and characterization data.

Introduction and Synthetic Strategy

4-(3-Dimethylamino-propoxy)-phenylamine serves as a versatile building block, incorporating both a primary aromatic amine and a tertiary aliphatic amine, linked by an ether bridge. This unique structure makes it a valuable precursor for various applications. The primary amine can be readily derivatized, while the tertiary amine provides a basic handle for modulating solubility and pharmacokinetic properties in drug discovery.

The chosen synthetic route is a robust and high-yielding two-step process designed for efficiency and scalability.

  • Step 1: Williamson Ether Synthesis. The synthesis commences with the O-alkylation of 4-nitrophenol. The phenolic hydroxyl group is deprotonated using a strong base to form a phenoxide, which then acts as a nucleophile, attacking 3-dimethylaminopropyl chloride. 4-nitrophenol is selected as the starting material over 4-aminophenol to circumvent the issue of competitive N-alkylation of the more nucleophilic amino group.[1][2] This strategy ensures high regioselectivity for the desired O-alkylation.

  • Step 2: Catalytic Hydrogenation. The intermediate, 4-(3-dimethylaminopropoxy)-1-nitrobenzene, is then subjected to catalytic hydrogenation. This reaction selectively reduces the aromatic nitro group to a primary amine using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[3] This method is known for its high efficiency and clean conversion, typically yielding products in high purity.[4][5][6]

  • Step 3: Salt Formation. The resulting free base is converted to its dihydrochloride salt by treatment with hydrochloric acid. This enhances the compound's stability and improves its handling characteristics, as the salt is typically a crystalline, non-hygroscopic solid.[7]

The overall synthetic pathway is illustrated below.

Synthetic_Pathway cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation 4-Nitrophenol Intermediate 4-Nitrophenol->Intermediate   Base (e.g., NaH)   Solvent (e.g., DMF) Alkyl_Halide 3-Dimethylaminopropyl chloride Amine_Product Intermediate->Amine_Product H₂ (g), Pd/C Solvent (e.g., EtOH) Final_Product 4-(3-Dimethylamino-propoxy)- phenylamine dihydrochloride Amine_Product->Final_Product 2 eq. HCl

Diagram 1: Overall synthetic pathway for the target compound.

Experimental Protocol

Safety Precautions:

  • 4-Nitrophenol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle in an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

  • 3-Dimethylaminopropyl chloride hydrochloride: Corrosive and an irritant.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Perform this step in a well-ventilated fume hood using appropriate high-pressure equipment. Ensure the system is purged of air to prevent explosive mixtures.

Materials and Equipment
ReagentCAS No.Molecular Wt.
4-Nitrophenol100-02-7139.11 g/mol
Sodium Hydride (60% dispersion in oil)7646-69-724.00 g/mol
3-Dimethylaminopropyl chloride hydrochloride5407-04-5158.07 g/mol
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09 g/mol
Palladium on Carbon (10 wt. %)7440-05-3-
Ethanol (EtOH), absolute64-17-546.07 g/mol
Hydrochloric Acid (HCl), ethereal solution or gas7647-01-036.46 g/mol
Diethyl Ether, anhydrous60-29-774.12 g/mol
Ethyl Acetate (EtOAc)141-78-688.11 g/mol
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6142.04 g/mol

Equipment: Three-neck round-bottom flask, magnetic stirrer, heating mantle, condenser, nitrogen/argon inlet, dropping funnel, hydrogenation apparatus (e.g., Parr shaker), Buchner funnel, rotary evaporator.

Step 1: Synthesis of 4-(3-Dimethylaminopropoxy)-1-nitrobenzene
  • Preparation: To a dry 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add 4-nitrophenol (10.0 g, 71.9 mmol).

  • Dissolution: Add 150 mL of anhydrous DMF and stir until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 3.16 g, 79.1 mmol, 1.1 eq) portion-wise over 20 minutes.

    • Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the sodium phenoxide, activating it for nucleophilic attack. Adding it slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should turn a deep color, indicating phenoxide formation.

  • Alkylation: In a separate flask, dissolve 3-dimethylaminopropyl chloride hydrochloride (12.5 g, 79.1 mmol, 1.1 eq) in 50 mL of DMF and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and carefully quench by slowly adding 100 mL of ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid. The product can be purified further by column chromatography if necessary.

Step 2: Synthesis of 4-(3-Dimethylamino-propoxy)-phenylamine
  • Preparation: In a hydrogenation vessel, dissolve the crude 4-(3-dimethylaminopropoxy)-1-nitrobenzene from the previous step (assuming ~16.0 g, 71.3 mmol) in 200 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.8 g, 5 wt.%).

    • Rationale: Pd/C is a highly effective heterogeneous catalyst for the reduction of aromatic nitro groups. It provides a surface for the adsorption of hydrogen gas and the organic substrate, facilitating the reduction at a low catalyst loading.[3][8]

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi (or as appropriate for the equipment).

  • Reaction: Stir the mixture vigorously at room temperature for 4-8 hours. Hydrogen uptake should cease upon completion. Monitor the reaction by TLC.

  • Filtration: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol.

    • Caution: The catalyst can be pyrophoric upon exposure to air, especially when not fully wetted. Do not allow the filter cake to dry completely in air.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 4-(3-Dimethylamino-propoxy)-phenylamine as an oil.

Step 3: Formation of 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride
  • Dissolution: Dissolve the crude amine from Step 2 in 150 mL of anhydrous diethyl ether or ethyl acetate.

  • Precipitation: Cool the solution in an ice bath. Slowly bubble dry HCl gas through the solution or add a saturated solution of HCl in diethyl ether dropwise with stirring.

    • Rationale: Both the aromatic amine and the tertiary aliphatic amine are basic and will be protonated by HCl to form the corresponding ammonium chlorides. The resulting dihydrochloride salt is typically insoluble in nonpolar solvents like ether, allowing for easy isolation via precipitation.[9][10]

  • Isolation: A white precipitate will form. Continue adding the HCl solution until no further precipitation is observed.

  • Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether. Dry the product under vacuum to yield pure 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride.

Workflow and Data Summary

Diagram 2: Step-by-step experimental workflow.

StepReactantMolar Eq.MW ( g/mol )Mass (g)Moles (mmol)ProductExpected Yield (%)
14-Nitrophenol1.0139.1110.071.94-(3-Dimethylaminopropoxy)-nitrobenzene85-95
NaH (60%)1.124.003.1679.1
3-Dimethylaminopropyl chloride HCl1.1158.0712.579.1
2Intermediate from Step 11.0224.27~16.0~71.34-(3-Dimethylamino-propoxy)-phenylamine90-98
3Amine from Step 21.0194.28~13.8~71.3Dihydrochloride Salt>95

References

  • PrepChem. (n.d.). Synthesis of 4-[3-(N,N-diethylamino)-propoxy]-3,5-dimethyl-β,β-diphenylpropiophenone hydrochloride.
  • ARKIVOC. (2010). Selective alkylation of aminophenols. Retrieved from [Link]

  • ResearchGate. (2010). Selective alkylation of aminophenols.
  • Google Patents. (n.d.). CN110740987A - Process for the mono-N-alkylation of aminophenols.
  • ResearchGate. (n.d.). Six possible products from the reduction of nitrobenzene.
  • ACS Publications. (2019). Highly Selective and Solvent-Dependent Reduction of Nitrobenzene to N-Phenylhydroxylamine, Azoxybenzene, and Aniline Catalyzed by AuNP@PPh2-PIILP. Journal of the American Chemical Society.
  • Junshin Gakuen University. (2012). PREPARATION OF 4-AMINODIPHENYLAMINE BY A ONE- POT REACTION. Journal of Junshin Gakuen University.
  • Technical Disclosure Commons. (2024). Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.
  • PMC. (n.d.). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles.
  • ChemicalBook. (n.d.). 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE synthesis.
  • Google Patents. (n.d.). CA2487957A1 - An improved process for the preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals.
  • ResearchGate. (2018). Selective Synthesis of N , N -Bis(3-dimethylaminopropyl)amine over Pd/γ-Al 2 O 3.
  • United States Patent Office. (1978).
  • ResearchGate. (2016).
  • PubMed. (2016). Reduction of nitrobenzene with alkaline ascorbic acid: Kinetics and pathways.
  • Royal Society of Chemistry. (n.d.). Selective photochemical reduction of nitroarenes to N-arylhydroxylamines with γ-terpinene.
  • BenchChem. (n.d.). The Synthesis of 4-Aminodiphenylamine: A Comprehensive Technical Guide.
  • Rasayan Journal of Chemistry. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE.
  • European Patent Office. (1982).
  • Asian Journal of Chemistry. (2007). Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides.
  • BenchChem. (n.d.). Synthesis of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline from Aniline: A Technical Guide.
  • Google APIs. (n.d.).
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  • ResearchGate. (2020).

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Application

Application Note: A Systematic Approach to HPLC Method Development for 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride

Abstract This application note presents a comprehensive and systematic protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-(3-Dimethylamino-propoxy)-phenyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive and systematic protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride. This molecule, a polar aromatic amine, presents specific chromatographic challenges, including poor retention on traditional reversed-phase media and significant peak tailing. We will explore a logical, multi-stage strategy encompassing analyte characterization, initial screening of columns and mobile phases, and systematic optimization of chromatographic parameters. The causality behind each experimental choice is detailed, providing a framework that is both scientifically sound and practically applicable for researchers, scientists, and drug development professionals. The final method is designed to be suitable for validation according to ICH Q2(R1) guidelines.

Introduction: Understanding the Analytical Challenge

4-(3-Dimethylamino-propoxy)-phenylamine is a bifunctional molecule featuring a primary aromatic amine and a tertiary aliphatic amine. As a dihydrochloride salt, it is highly polar and readily soluble in aqueous media. These physicochemical properties predict two primary challenges for reversed-phase HPLC method development:

  • Poor Retention: Highly polar, ionized compounds often exhibit insufficient interaction with nonpolar stationary phases (like C18), leading to elution near or within the solvent front.[1][2]

  • Peak Tailing: The basic amine functional groups are prone to secondary ionic interactions with acidic residual silanol groups present on the surface of silica-based stationary phases. This interaction results in asymmetrical, tailing peaks, which compromise resolution and quantification accuracy.[3][4]

Addressing these challenges requires a methodical approach that moves beyond standard C18 columns and simple mobile phases. This guide provides the rationale and protocols to navigate these issues effectively.

Analyte Physicochemical Properties

A foundational understanding of the analyte is critical for logical method development.

  • Structure: 4-(3-Dimethylamino-propoxy)-phenylamine

  • Functional Groups: Primary aromatic amine, tertiary aliphatic amine, ether linkage.

  • Form: Dihydrochloride salt.

  • Predicted Properties:

    • Polarity: High. The molecule is supplied as a salt and possesses multiple polar, ionizable groups.

    • Basicity (pKa): The presence of two amine groups indicates at least two pKa values. Aromatic amines are typically less basic (pKa ~4-5) than aliphatic tertiary amines (pKa ~9-10). The molecule will be positively charged across a wide pH range.

    • UV Absorbance: The phenylamine moiety confers strong UV absorbance, making UV detection a suitable choice. A UV scan should be performed to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

The Method Development Workflow

A successful method development strategy follows a logical progression from broad screening to fine optimization. The goal is to first identify a suitable combination of stationary and mobile phases that provides adequate retention and acceptable peak shape, and then to refine those conditions to achieve the desired resolution and run time.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation & Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (Structure, pKa, UV λ-max) B Protocol 1: Column & Mobile Phase Screening A->B C Evaluate Retention (k') & Peak Shape (As) B->C D Protocol 2: Gradient Optimization C->D Select best column/pH combo E Protocol 3: Fine-Tuning (pH, Temperature, Buffer Conc.) D->E F Evaluate Resolution (Rs) & Run Time E->F G Define Final Method & System Suitability Criteria F->G Lock parameters H Proceed to ICH Q2(R1) Method Validation G->H

Figure 1: A systematic workflow for HPLC method development.

Phase 1: Initial Screening and Feasibility

The objective of this phase is to identify a column and mobile phase combination that overcomes the primary challenges of retention and peak tailing. A "scouting" approach using a generic gradient is most efficient.[5]

Protocol 1: Column and Mobile Phase Scouting

Objective: To test different stationary phase selectivities and mobile phase pH conditions to find a starting point for optimization.

Methodology:

  • Prepare Stock Solution: Prepare a ~0.5 mg/mL solution of 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride in water or 10:90 Methanol:Water.

  • Set Up HPLC System:

    • Detector: UV/DAD, monitoring at the predetermined λ-max (e.g., 240 nm) and collecting spectra from 200-400 nm.

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns)

  • Scouting Gradient Program:

    • Time (min) | %A (Aqueous) | %B (Organic)

    • ---|---|---

    • 0.0 | 95 | 5

    • 15.0 | 5 | 95

    • 17.0 | 5 | 95

    • 17.1 | 95 | 5

    • 20.0 | 95 | 5

  • Execute Screening Runs: Run the scouting gradient on each combination of column and mobile phase listed in the table below.

Screening Conditions & Rationale
RunColumn Type (Stationary Phase)Rationale for SelectionMobile Phase A (Aqueous)Mobile Phase B (Organic)Expected Outcome
1 Standard C18 (e.g., Luna C18)Baseline/Control. Establishes the challenge with traditional RP.0.1% Formic Acid in Water (pH ~2.7)AcetonitrilePoor retention and/or severe peak tailing is anticipated.
2 Modern End-Capped C18 (e.g., Kinetex C18, Zorbax SB-C18)High-purity silica and advanced end-capping reduce silanol interactions.[3][4]0.1% Formic Acid in Water (pH ~2.7)AcetonitrileImproved peak shape over standard C18, but retention may still be low.
3 Polar-Embedded (e.g., Luna Omega Polar C18)Embedded polar group enhances retention of polar analytes under highly aqueous conditions.[6]0.1% Formic Acid in Water (pH ~2.7)AcetonitrilePotential for improved retention and good peak shape.
4 Mixed-Mode (e.g., Obelisc R, Atlantis BEH C18 AX)Combines reversed-phase and ion-exchange mechanisms for superior retention of polar, charged compounds.[7][8][9]20 mM Ammonium Formate, pH 3.0AcetonitrileStrong potential for excellent retention and symmetrical peaks.[10]
5 HILIC (e.g., Luna HILIC, Accucore HILIC)Hydrophilic Interaction Chromatography is designed specifically for highly polar compounds.[11][12][13][14]10 mM Ammonium Acetate in 90:10 ACN:Water10 mM Ammonium Acetate in 10:90 ACN:WaterHigh retention, but requires careful equilibration and different mobile phase composition.
Interpreting Scouting Results

After completing the runs, create a data table to compare the key performance attributes.

Table 1: Hypothetical Scouting Run Results

RunColumnRetention Time (min)Tailing Factor (As)Observations
1Standard C181.82.5Elutes near void, severe tailing. Unacceptable.
2Modern C182.51.8Slight improvement in retention and peak shape. Still significant tailing.
3Polar-Embedded3.81.5Better retention. Peak shape is improving but still requires optimization.
4 Mixed-Mode 8.2 1.2 Excellent retention and good peak symmetry. Promising candidate.
5HILIC9.51.3Strong retention. A viable alternative if other options fail.

Discussion of Scouting Phase: Based on the hypothetical results, the Mixed-Mode column (Run 4) provides the best starting point. It successfully addresses both the retention and peak tailing challenges by utilizing a dual separation mechanism.[7][10] The low pH of the mobile phase (pH 3.0) ensures the analyte's amine groups are fully protonated (positively charged), which facilitates strong interaction with the column's cation-exchange sites, while also suppressing the ionization of any residual silanols.[4][15][16]

Phase 2: Method Optimization

With a promising column and mobile phase system selected, the next step is to optimize the separation for speed, resolution, and robustness.

Protocol 2: Gradient Optimization

Objective: To tailor the gradient slope and duration to achieve the desired separation in the shortest possible time.

Methodology:

  • Use the selected system: Mixed-Mode column with Mobile Phase A (20 mM Ammonium Formate, pH 3.0) and Mobile Phase B (Acetonitrile).

  • Analyze Scouting Gradient: From the scouting run (e.g., Run 4), note the %B at which the analyte elutes. Let's assume it was at 35% B.

  • Design Optimized Gradients: Create new gradients that are shallower (have a slower rate of change in %B) around the elution point of the analyte.[17] This improves resolution between the main peak and any potential impurities.[18]

    • Option A (Faster): Start at a higher %B and run a steeper gradient. (e.g., 15-55% B in 5 min).

    • Option B (Higher Resolution): Use a shallower gradient over a longer time. (e.g., 25-45% B in 10 min).

  • Evaluate and Select: Compare the chromatograms for resolution, peak width, and total run time. Select the gradient that provides the best balance. For a single analyte purity test, a faster gradient that still yields a sharp, symmetrical peak is often preferred.

Table 2: Hypothetical Gradient Optimization Data

Gradient Program (%B in min)Retention Time (min)Tailing Factor (As)Peak Width (min)Analysis Time (min)
5-95% in 15 min (Scouting)8.21.20.2520
15-55% in 5 min (Fast)4.51.20.1510
25-45% in 10 min (Resolution)7.11.10.2015

Decision: The "Fast" gradient (15-55% B in 5 min) provides a significant reduction in analysis time while maintaining excellent peak shape, making it ideal for routine analysis.

OptimizationLoop A Select Parameter (e.g., Gradient Slope) B Define New Conditions (e.g., 15-55%B in 5 min) A->B C Run Experiment B->C D Evaluate Results (Rs, As, Time) C->D E Criteria Met? D->E E->A No, Refine F Finalize Parameter E->F Yes

Figure 2: The iterative process of chromatographic optimization.

Protocol 3: Fine-Tuning for Robustness

Objective: To assess the method's sensitivity to small changes in pH, buffer concentration, and temperature.

Methodology:

  • pH Robustness: Prepare Mobile Phase A at pH 2.8 and pH 3.2 (±0.2 units from the target of 3.0). Run the optimized method and check for significant shifts in retention time or changes in selectivity relative to any impurities. A robust method will show minimal changes.[19][20]

  • Buffer Concentration: Prepare Mobile Phase A with 15 mM and 25 mM ammonium formate. Insufficient buffer concentration can lead to peak distortion, especially with higher sample loads.[21][22] Conversely, excessively high concentrations can risk precipitation.[21]

  • Column Temperature: Run the method at 25 °C and 35 °C (±5 °C from the target of 30 °C). Temperature affects mobile phase viscosity and reaction kinetics, which can influence retention time and peak shape.

Discussion of Optimization: This fine-tuning phase ensures the method is robust and transferable between different instruments and laboratories. By challenging the method with slight variations in key parameters, you build confidence in its reliability for routine use.

Final Optimized Method and Validation

Following a thorough development and optimization process, the final method is established.

Optimized HPLC Protocol
  • Instrument: HPLC or UHPLC system with UV/DAD detector.

  • Column: Mixed-Mode, 100 x 4.6 mm, 3 µm (e.g., Obelisc R).

  • Mobile Phase A: 20 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • Time (min) | %A | %B

    • ---|---|---

    • 0.0 | 85 | 15

    • 5.0 | 45 | 55

    • 5.1 | 85 | 15

    • 8.0 | 85 | 15

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 240 nm.

  • Injection Volume: 5 µL.

  • Sample Diluent: Water or initial mobile phase conditions (85:15 Water:ACN).

System Suitability Criteria

Before sample analysis, a system suitability standard must be run to verify system performance.

ParameterAcceptance CriteriaRationale
Tailing Factor (As)≤ 1.5Ensures peak symmetry for accurate integration.
Theoretical Plates (N)> 5000Indicates good column efficiency and sharp peaks.
%RSD of Peak Area (n=5)≤ 2.0%Demonstrates injection precision and system stability.
Method Validation Strategy

The developed method is now ready for formal validation according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[23][24][25] Key validation parameters to be assessed include:

  • Specificity: Ability to assess the analyte unequivocally in the presence of components which may be expected to be present (impurities, degradants).

  • Linearity: The method's ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.

  • Range: The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Quantitation Limit (QL): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The development of a robust HPLC method for a challenging polar amine like 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride is achievable through a systematic, science-driven approach. By understanding the analyte's properties and anticipating chromatographic hurdles, an effective strategy can be deployed. The use of advanced stationary phases, such as mixed-mode columns, combined with careful control of mobile phase pH, provides a powerful solution to overcome issues of poor retention and peak tailing.[26] This application note details a workflow from initial screening to final optimization, resulting in a method that is efficient, robust, and ready for formal validation in a regulated environment.

References

  • Vertex AI Search.
  • LCGC International. (2017, May 1). The Secrets of Successful Gradient Elution. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • Pure Synth. (2025, December 30). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. [Link]

  • Labmate Online. (2023, July 14). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Welch Materials. (2025, March 24). Gradient Optimization in HPLC. [Link]

  • Phenomenex. (2020, April 8). Choosing the Right Buffers for Mobile Phase. [Link]

  • Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. [Link]

  • National Center for Biotechnology Information. (2017, March 21). Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD. [Link]

  • International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Akadémiai Kiadó. (2004, July). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. [Link]

  • Taylor & Francis Online. (2006, September 23). The Role of pH of the Mobile-Phase in Ion-Interaction RP-HPLC. [Link]

  • SlideShare. (2018, February 20). ICH Q2 Analytical Method Validation. [Link]

  • LCGC International. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • LCGC International. (2011, November 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Element Lab Solutions. (2024, April 21). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Chromatography Today. (2014, August 22). Evolution of Mixed-Mode Chromatography. [Link]

  • Wiley Analytical Science. (2012, December 14). Chapter 1 Aspects of Gradient Optimization. [Link]

  • LCGC International. (2025, November 29). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. [Link]

  • PubMed. (2004, June 4). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. [Link]

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Method

Application Note: 4-(3-Dimethylamino-propoxy)-phenylamine Dihydrochloride in Targeted Kinase Inhibitor Discovery

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Executive Summary & Pharmacophore Rationale In the landscape of mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary & Pharmacophore Rationale

In the landscape of modern targeted therapeutics, the physicochemical properties of a drug candidate are as critical as its target affinity. 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride (Free base CAS: 62424-88-8) is a highly privileged building block used extensively in the synthesis of small-molecule kinase inhibitors[1].

As a Senior Application Scientist, I frequently observe drug discovery programs failing in late-stage preclinical development due to poor aqueous solubility or rapid metabolic clearance. This specific building block solves these issues by providing a dual-function pharmacophore:

  • The Aniline Moiety: Acts as a highly reactive nucleophile for carbon-nitrogen (C-N) bond formation via Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed Buchwald-Hartwig amination[2]. It is typically coupled to halogenated heterocyclic cores (e.g., quinazolines, pyrimidines, or pyridazines).

  • The Dimethylaminopropoxy Tail: Functions as a critical solubilizing group. When the drug binds to the ATP-binding pocket of a kinase (such as EGFR or VEGFR), the lipophilic core interacts with the hinge region, while the flexible dimethylaminopropoxy tail projects outward into the solvent-exposed channel. At physiological pH (7.4), the terminal tertiary amine is protonated, drastically enhancing the aqueous solubility and oral bioavailability of the resulting therapeutic.

Why the Dihydrochloride Salt? (Causality & Stability)

Free base anilines are electron-rich and notoriously prone to auto-oxidation, often degrading into reactive radical species and forming dark polymeric tars during storage. By utilizing the dihydrochloride salt , the amine lone pairs are fully protonated. This dramatically increases the oxidation potential, rendering the compound a highly stable, non-hygroscopic crystalline solid. Furthermore, the salt form ensures precise stoichiometric weighing—a critical factor in catalytic cross-coupling reactions where excess free amine can poison the palladium catalyst[3].

Physicochemical Profiling

Understanding the baseline properties of this intermediate is essential for predicting the behavior of the final active pharmaceutical ingredient (API).

Table 1: Physicochemical Properties of the Building Block
PropertyValueMedicinal Chemistry Relevance
Molecular Weight 194.27 g/mol (Free base)267.19 g/mol (2HCl salt)Low molecular weight allows for integration into complex scaffolds without violating Lipinski’s Rule of 5.
pKa (Tertiary Amine) ~9.5Ensures protonation in the GI tract and blood plasma (pH 7.4), driving aqueous solubility.
LogP (Free base) 1.6Provides an optimal balance of lipophilicity for cell membrane permeability[1].
Physical State Crystalline Solid (2HCl)Enhances shelf-life, prevents aerial oxidation, and allows for precise reaction stoichiometry.

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

The following protocol details a self-validating system for coupling 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride to a generic heteroaryl chloride (e.g., 4-chloroquinazoline) to form a kinase inhibitor scaffold.

Rationale for Experimental Choices
  • Catalyst & Ligand: We utilize Pd2​(dba)3​ paired with Xantphos or RuPhos. These bidentate/bulky ligands facilitate reductive elimination and prevent the formation of inactive palladium-bis(amine) complexes[3].

  • Base Selection (Critical Step): Because we are using a dihydrochloride salt, we must use 4.0 equivalents of base ( Cs2​CO3​ ). Two equivalents are immediately consumed to liberate the free aniline and the dimethylamine tail, while the remaining equivalents drive the catalytic cycle by neutralizing the HCl generated during C-N bond formation. Using standard base equivalents (1.5 eq) will cause the reaction to stall immediately.

Step-by-Step Methodology
  • Preparation: Oven-dry a Schlenk flask and equip it with a magnetic stir bar. Purge the flask with Argon for 5 minutes.

  • Reagent Loading: Add the heteroaryl chloride (1.0 mmol, 1.0 eq), 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride (1.2 mmol, 1.2 eq), Pd2​(dba)3​ (0.05 mmol, 5 mol%), Xantphos (0.10 mmol, 10 mol%), and anhydrous Cs2​CO3​ (4.0 mmol, 4.0 eq).

  • Solvent Addition: Add 10 mL of anhydrous, degassed 1,4-dioxane. Seal the flask and perform three cycles of freeze-pump-thaw degassing.

  • Reaction Execution: Heat the reaction mixture to 95 °C in an oil bath under an Argon atmosphere for 6–8 hours.

  • In-Process Control (IPC): At 4 hours, sample 10 µL of the mixture, dilute in LC-MS grade methanol, and analyze. Self-Validation: The disappearance of the starting halide and the appearance of the product mass [M+H]+ indicates successful conversion. If conversion is stalled at <50%, it indicates catalyst deactivation; add an additional 2 mol% Pd2​(dba)3​ .

  • Workup & Purification: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing with ethyl acetate (30 mL). Concentrate the filtrate in vacuo and purify via reverse-phase flash chromatography (C18, Water/Acetonitrile with 0.1% TFA) to yield the final inhibitor as a TFA salt.

Visualizing the Drug Discovery Workflow

The integration of this building block follows a highly structured synthetic and biological evaluation pipeline.

SynthesisWorkflow A Heteroaryl Halide Core D Pd-Catalyzed Coupling (Buchwald-Hartwig) A->D B 4-(3-Dimethylamino-propoxy)- phenylamine 2HCl C Base Neutralization (Cs2CO3, 4.0 eq) B->C Liberates free aniline C->D E Target Kinase Inhibitor D->E C-N Bond Formation

Workflow for integrating the building block into a kinase inhibitor scaffold.

Impact on Pharmacological Profiles

To demonstrate the authoritative value of this building block, Table 2 illustrates the typical pharmacological shift observed when a bare aniline is replaced with 4-(3-Dimethylamino-propoxy)-phenylamine in a kinase inhibitor scaffold.

Table 2: Impact of the Dimethylaminopropoxy Tail on Inhibitor Efficacy
ParameterScaffold without Tail (Bare Aniline)Scaffold with Tail (Synthesized)Fold Improvement / Impact
Aqueous Solubility (pH 7.4) < 5 µg/mL> 500 µg/mL> 100x (Enables oral dosing)
LogD (pH 7.4) 4.8 (Highly lipophilic)2.2 (Optimal)Prevents non-specific protein binding
Target Kinase IC50 15 nM8 nM~2x (Favorable solvent-channel interactions)
Cellular Proliferation IC50 850 nM45 nM~19x (Driven by improved cellular permeability)

Target Signaling Pathway Modulation

Kinase inhibitors synthesized using this building block typically target Receptor Tyrosine Kinases (RTKs) such as EGFR or VEGFR. By binding to the ATP pocket, the drug halts the downstream phosphorylation cascade responsible for tumor proliferation.

SignalingPathway L Growth Factor (e.g., EGF) R Receptor Tyrosine Kinase (e.g., EGFR) L->R Activates RAS RAS / RAF Cascade R->RAS Phosphorylation I Synthesized Inhibitor (Targeting ATP Pocket) I->R Inhibits P Tumor Proliferation & Survival RAS->P Gene Transcription

Target signaling pathway modulated by the synthesized kinase inhibitors.

Conclusion

The application of 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride represents a masterclass in rational drug design. By simultaneously serving as a reactive node for scaffold assembly and a permanent physicochemical modifier, it bridges the gap between in vitro potency and in vivo efficacy. Researchers utilizing this intermediate must strictly adhere to the stoichiometric adjustments required for its dihydrochloride salt form to ensure high-yielding, reproducible cross-coupling reactions.

References

  • PubChemLite - 62424-88-8 (C11H18N2O) Source: PubChem Database, National Center for Biotechnology Information. URL:[Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: Semantic Scholar / Pharmaceutical Process Chemistry Literature. URL:[Link]

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 4-(3-Dimethylamino-propoxy)-phenylamine Dihydrochloride

Abstract This application note provides a detailed guide for the structural elucidation of 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the structural elucidation of 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present a comprehensive methodology encompassing sample preparation, data acquisition, and in-depth spectral analysis. The protocols leverage one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to achieve unambiguous assignment of all proton and carbon signals. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the characterization of small organic molecules, particularly amine salts, which are prevalent in pharmaceutical development.

Introduction and Rationale

4-(3-Dimethylamino-propoxy)-phenylamine is a key intermediate in the synthesis of various pharmacologically active compounds. Its dihydrochloride salt form ensures stability and solubility, but introduces analytical complexities, such as the presence of multiple exchangeable protons and shifts in electron density due to protonation. Accurate and complete structural verification is a critical step in quality control and regulatory compliance.

Standard 1D NMR spectroscopy provides essential information but is often insufficient for an unambiguous assignment of a molecule with multiple, similar spin systems. Therefore, a multi-dimensional approach is imperative. This note details the synergistic use of several NMR experiments:

  • ¹H NMR: To quantify and identify the different types of protons.

  • ¹³C NMR: To identify all unique carbon environments.

  • DEPT-135: To differentiate between CH, CH₂, and CH₃ groups, aiding in the carbon assignments.[1][2][3]

  • ¹H-¹H COSY: To establish proton-proton coupling networks and map out the aliphatic chain connectivity.[4][5][6]

  • ¹H-¹³C HSQC: To correlate protons directly to their attached carbons, providing a definitive link between the ¹H and ¹³C spectra.[7][8][9]

  • ¹H-¹³C HMBC: To identify longer-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the molecular fragments and assigning quaternary carbons.[10][11][12]

By integrating the data from these experiments, we can construct a complete and validated structural map of the target molecule.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following numbering scheme is used for 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride.

Caption: Molecular structure and numbering of 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride.

Experimental Protocols

Protocol: Sample Preparation

Rationale for Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this analysis. Its high polarity effectively dissolves the dihydrochloride salt, and its aprotic nature ensures that the acidic protons on the ammonium groups (N1-H₃⁺ and N2-H⁺) are observable and do not rapidly exchange with the solvent.[13] The residual solvent signals of DMSO-d₆ are well-characterized and serve as an excellent internal reference (¹H ≈ 2.50 ppm, ¹³C ≈ 39.52 ppm).[14]

Materials:

  • 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride (5-10 mg for ¹H; 20-50 mg for ¹³C and 2D experiments)

  • DMSO-d₆ (99.9 atom % D)

  • High-precision 5 mm NMR tubes

  • Glass Pasteur pipette and bulb

  • Small glass vial

  • Glass wool or a syringe filter

Step-by-Step Procedure:

  • Weighing: Accurately weigh the required amount of the compound into a clean, dry glass vial. For routine ¹H NMR, 5-10 mg is sufficient. For more time-intensive experiments like ¹³C and 2D NMR, a more concentrated sample (20-50 mg) is recommended to reduce acquisition time.[15]

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial. Gently vortex or swirl the vial to ensure the complete dissolution of the salt.

  • Filtration: To remove any particulate matter that could degrade spectral quality by distorting the magnetic field homogeneity, filter the solution directly into the NMR tube.[16] This can be achieved by pushing a small plug of glass wool into a Pasteur pipette and transferring the solution through it.

  • Final Check: Ensure the final sample height in the NMR tube is adequate for the spectrometer's probe (typically around 4-5 cm). Cap the tube securely to prevent contamination.

Protocol: NMR Data Acquisition

The following parameters are provided as a typical starting point for a 500 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

Experiment Parameter Value Rationale
¹H (Proton) Pulse Programzg30Standard 30° pulse for quantitative analysis.
Number of Scans (NS)16Sufficient for good signal-to-noise (S/N) with this sample amount.
Relaxation Delay (D1)2.0 sAllows for adequate relaxation of most protons between scans.
Spectral Width (SW)20 ppmCovers the full range of expected proton chemical shifts.
¹³C{¹H} (Carbon) Pulse Programzgpg30Standard 30° pulse with proton decoupling.
Number of Scans (NS)1024Required due to the low natural abundance and sensitivity of the ¹³C nucleus.
Relaxation Delay (D1)2.0 sStandard delay for most carbon atoms.
Spectral Width (SW)240 ppmEncompasses the full range of organic carbon signals.
DEPT-135 Pulse Programdept135Standard pulse sequence to determine carbon multiplicities.[17][18]
Number of Scans (NS)256Fewer scans than a full ¹³C spectrum are often sufficient.
Relaxation Delay (D1)2.0 sStandard delay.
¹H-¹H COSY Pulse ProgramcosygpqfGradient-enhanced, phase-sensitive sequence for improved artifact suppression.
Number of Scans (NS)4Adequate S/N for each increment.
Increments (F1)256Provides sufficient resolution in the indirect dimension.
¹H-¹³C HSQC Pulse Programhsqcedetgpsisp2.3Edited, gradient-enhanced sequence to differentiate CH/CH₃ from CH₂ signals by phase.[19]
Number of Scans (NS)8Balances S/N and experiment time.
Increments (F1)256Provides good resolution for carbon signals.
¹H-¹³C HMBC Pulse ProgramhmbcgpndqfGradient-enhanced sequence optimized for long-range couplings.
Number of Scans (NS)16More scans are needed to detect weaker, long-range correlations.
Long-Range J(CH)8 HzOptimized for detecting typical ²J and ³J couplings.[11]

Spectral Analysis and Structural Elucidation

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is the starting point for the assignment.

  • Aromatic Region (δ 6.5-8.0 ppm): The phenyl ring protons are expected in this region. Due to the electron-donating effect of the propoxy group and the electron-withdrawing effect of the protonated amine, a complex splitting pattern is anticipated. The protons ortho to the propoxy group (H-3, H-5) will be upfield compared to the protons ortho to the ammonium group (H-2, H-6). A typical AA'BB' system or two distinct doublets are expected.

  • Aliphatic Chain (δ 2.0-4.5 ppm): The three methylene groups of the propoxy chain will appear here. The O-CH₂ (H-7) protons will be the most downfield due to the deshielding effect of the oxygen atom.[20] The N-CH₂ (H-9) protons will also be downfield due to the adjacent protonated nitrogen. The central CH₂ group (H-8) will appear as a multiplet due to coupling with both H-7 and H-9.

  • N-Methyl Protons (δ ~2.8 ppm): The two methyl groups (H-10, H-11) attached to the aliphatic nitrogen are expected to be equivalent, appearing as a singlet or a doublet if coupled to the N-H proton. Due to protonation, this signal will be shifted downfield compared to a free amine.

  • Exchangeable Protons (Broad, Variable δ): The protons on the two nitrogen atoms (-NH₃⁺ at N1 and -N⁺H- at N2) will appear as broad signals. Their chemical shifts are highly dependent on concentration and residual water content. In dry DMSO-d₆, they can often be observed as distinct, broad peaks at high chemical shifts (>8 ppm).

¹³C NMR and DEPT-135 Analysis

The ¹³C NMR spectrum reveals all unique carbon atoms, while the DEPT-135 experiment helps in their classification.

  • Aromatic Carbons (δ 110-160 ppm): Four signals are expected for the aromatic ring. C1 and C4 are quaternary carbons and will be absent in the DEPT spectra. C4 (attached to oxygen) will be the most downfield.

  • Aliphatic Carbons (δ 20-70 ppm):

    • C7 (O-CH₂): Expected around 65-70 ppm.[20] It will appear as a negative signal in the DEPT-135 spectrum (CH₂).

    • C9 (N-CH₂): Expected around 50-55 ppm. It will also be a negative signal in DEPT-135.

    • C8 (-CH₂-): Expected furthest upfield in the aliphatic chain region (~25-30 ppm) and will be a negative signal in DEPT-135.

    • C10, C11 (N-CH₃): Expected around 40-45 ppm. These will appear as positive signals in the DEPT-135 spectrum (CH₃).

2D NMR Correlation Analysis

The COSY spectrum is used to confirm proton-proton connectivities through bonds (typically 2-3 bonds).[21] This is instrumental in tracing the aliphatic propoxy chain.

Caption: Workflow for tracing the propoxy chain using ¹H-¹H COSY correlations.

By starting at the well-defined triplet of H-7 (O-CH₂), a cross-peak will connect it to the H-8 multiplet. A second cross-peak will then connect H-8 to the H-9 multiplet, confirming the O-CH₂-CH₂-CH₂-N linkage.

The HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached.[7][9] This experiment provides the most reliable method for assigning the carbon signals based on the previously determined proton assignments. For example, the proton signal assigned to H-7 will show a cross-peak to the carbon signal of C7. The edited HSQC further simplifies this by phasing CH/CH₃ signals oppositely to CH₂ signals, corroborating the DEPT-135 data with higher sensitivity.[19]

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). This is the final step to connect the different parts of the molecule and assign non-protonated (quaternary) carbons.

G C4 C4 O O C7 C7 H7 H-7 H7->C4 ³JCH C8 C8 H7->C8 ²JCH C35 C3/C5 H35 H-3/H-5 H35->C4 ²JCH C1 C1 H35->C1 ³JCH C9 C9 N2 N+ C1011 C10/C11 H1011 H-10/H-11 H1011->C9 ²JCH

Caption: Key HMBC correlations for structural assembly.

Key Expected HMBC Correlations:

  • H-7 to C4: This ³JCH correlation is critical as it definitively links the propoxy chain to the aromatic ring at the correct position.

  • H-3/H-5 to C1 and C4: These correlations help assign the quaternary carbons C1 and C4 and confirm the substitution pattern of the ring.

  • H-10/H-11 to C9: This ²JCH correlation confirms the connectivity of the N-methyl groups to the end of the propoxy chain.

Summary of NMR Data and Assignments

The following table summarizes the expected and assigned chemical shifts for 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride in DMSO-d₆.

Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm) DEPT-135 Phase
C1--~125.0Absent
H-2/H-6~7.20d~120.0Positive (CH)
H-3/H-5~6.80d~115.0Positive (CH)
C4--~155.0Absent
H-7 (O-CH₂)~4.05t~65.5Negative (CH₂)
H-8 (-CH₂-)~2.10p~26.0Negative (CH₂)
H-9 (N-CH₂)~3.15m~53.0Negative (CH₂)
H-10/H-11 (N-CH₃)~2.80s~42.5Positive (CH₃)
N1-H₃⁺>9.0br s--
N2-H⁺>9.0br s--
Note: Chemical shifts are approximate and can vary. Multiplicities: s=singlet, d=doublet, t=triplet, p=pentet, m=multiplet, br=broad.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and indispensable toolkit for the complete and unambiguous structural characterization of 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride. The systematic application of ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC experiments allows for the confident assignment of every proton and carbon atom in the molecule. This detailed protocol and analytical workflow serves as a robust template for the characterization of similar small molecules and pharmaceutical intermediates, ensuring scientific integrity and supporting drug development processes.

References

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  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved March 27, 2026, from [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved March 27, 2026, from [Link]

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  • ACS Publications. (2005, December 23). Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry. Journal of Chemical Information and Modeling. Retrieved March 27, 2026, from [Link]

  • Creative Biostructure. (2025, March 26). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved March 27, 2026, from [Link]

  • Wiley Periodicals, Inc. (2004). A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. Concepts in Magnetic Resonance Part A, 20A, 1–23. Retrieved March 27, 2026, from [Link]

  • JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Retrieved March 27, 2026, from [Link]

  • John Wiley & Sons, Ltd. (2006, May 15). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Retrieved March 27, 2026, from [Link]

  • IMSERC. (n.d.). DEPT EXPERIMENT. Retrieved March 27, 2026, from [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved March 27, 2026, from [Link]

  • Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved March 27, 2026, from [Link]

  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved March 27, 2026, from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved March 27, 2026, from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved March 27, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR (DMSO-d6). Retrieved March 27, 2026, from [Link]

  • ACS Publications. (2013, November 6). Using HMBC and ADEQUATE NMR Data To Define and Differentiate Long-Range Coupling Pathways: Is the Crews Rule Obsolete?. Journal of Natural Products. Retrieved March 27, 2026, from [Link]

  • SpringerLink. (n.d.). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. Retrieved March 27, 2026, from [Link]

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Sources

Method

Application Notes &amp; Protocols: High-Yield Synthesis of 4-(3-Dimethylamino-propoxy)-phenylamine Dihydrochloride via Catalytic Reduction

Abstract This document provides a comprehensive guide for the synthesis of 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride, a key intermediate in pharmaceutical and chemical research. The core of this protocol is...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride, a key intermediate in pharmaceutical and chemical research. The core of this protocol is the highly efficient and chemoselective catalytic hydrogenation of the corresponding nitro-precursor, 4-(3-Dimethylamino-propoxy)-nitrobenzene. This application note details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, outlines critical safety procedures for handling pyrophoric catalysts and high-pressure hydrogen, and specifies methods for characterization and data analysis. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively.

Introduction and Significance

4-(3-Dimethylamino-propoxy)-phenylamine is a valuable building block in organic synthesis. Its structure, featuring a primary aromatic amine and a tertiary aliphatic amine, makes it a versatile precursor for various complex molecules. The dihydrochloride salt form enhances stability and improves handling characteristics. The most reliable and scalable method for synthesizing this aniline derivative is through the catalytic reduction of its nitro analogue. This process is favored for its high yields, clean conversion, and favorable environmental profile compared to stoichiometric reductants like iron or tin salts.[1]

This guide focuses on the use of Palladium on Carbon (Pd/C) as the heterogeneous catalyst under a hydrogen atmosphere, a cornerstone transformation in organic chemistry.[2][3]

Reaction Scheme and Mechanism

The synthesis is a two-step process starting from the readily available 4-nitrophenol.

Step 1: Etherification 4-Nitrophenol is first alkylated with 3-dimethylamino-1-propyl chloride to form the nitro-aromatic precursor.

Step 2: Catalytic Hydrogenation The nitro group of 4-(3-Dimethylamino-propoxy)-nitrobenzene is then reduced to a primary amine using hydrogen gas and a Pd/C catalyst.

Step 3: Salt Formation The resulting free amine is converted to its stable dihydrochloride salt by treatment with hydrochloric acid.

Synthesis_Pathway cluster_0 Step 1: Etherification cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Salt Formation 4-Nitrophenol 4-Nitrophenol Nitro_Precursor 4-(3-Dimethylamino-propoxy)-nitrobenzene 4-Nitrophenol->Nitro_Precursor  3-Dimethylamino-1-propyl chloride, Base   Free_Amine 4-(3-Dimethylamino-propoxy)-phenylamine Nitro_Precursor->Free_Amine  H2 (g), Pd/C, Solvent   Final_Product Target Dihydrochloride Salt Free_Amine->Final_Product  2 eq. HCl, Solvent   Hydrogenation_Safety_Workflow A 1. Pre-Operation Check (Vessel Integrity, Fume Hood) B 2. Charge Vessel (Substrate, Solvent) A->B C 3. Handle Catalyst Safely (Wet Slurry Transfer) B->C D 4. Seal and Purge with N₂ (Remove O₂ - 3x Cycles) C->D E 5. Introduce H₂ (Check for Leaks) D->E F 6. Run Reaction (Monitor Pressure & Temp) E->F G 7. Purge with N₂ (Remove H₂ - 3x Cycles) F->G H 8. Filter Catalyst (Through Wet Celite Pad) G->H I 9. Quench Spent Catalyst (Add Water Immediately) H->I

Sources

Application

Application Note: Robust Sample Preparation and LC-MS/MS Analysis of 4-(3-Dimethylamino-propoxy)-phenylamine Dihydrochloride in Biological Matrices

Target Audience: Bioanalytical Researchers, DMPK Scientists, and Drug Development Professionals Matrix: Human Plasma Methodology: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with High-pH Reverse...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Researchers, DMPK Scientists, and Drug Development Professionals Matrix: Human Plasma Methodology: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with High-pH Reversed-Phase LC-MS/MS

Executive Summary & Chemical Profiling

The quantification of highly polar, basic amines in biological matrices presents a persistent challenge in drug development. 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride (CAS: 62424-88-8) is a prime example of such a challenging analyte.

Structurally, the molecule contains two distinct ionizable centers:

  • A primary aromatic amine (aniline derivative): pKa ~4.6

  • A tertiary aliphatic amine (dimethylamino group): pKa ~9.5

Formulated as a dihydrochloride salt, the compound is extremely hydrophilic. When injected directly into a standard low-pH LC-MS system (e.g., 0.1% formic acid), the molecule carries a +2 charge, resulting in virtually zero retention on standard C18 columns and severe peak tailing due to secondary interactions with residual silanols. Furthermore, the high concentration of chloride ions from the salt form can cause severe ion suppression in the electrospray ionization (ESI) source [1].

To overcome these challenges, this protocol outlines a self-validating workflow utilizing Mixed-Mode Cation Exchange (MCX) SPE for rigorous desalting and matrix removal, followed by High-pH Reversed-Phase LC-MS/MS utilizing a hybrid silica column.

Mechanistic Rationale (E-E-A-T)

Why Mixed-Mode Cation Exchange (MCX) SPE?

Standard liquid-liquid extraction (LLE) or protein precipitation (PPT) fails to provide the necessary clean-up and desalting required for this analyte. MCX sorbents contain both reversed-phase (lipophilic) and strong cation-exchange (sulfonic acid) functionalities.

By acidifying the plasma sample to pH < 3 prior to loading, both the aniline and tertiary amine groups are fully protonated. The positively charged analyte binds aggressively to the negatively charged sulfonic acid groups on the sorbent. This allows for highly aggressive wash steps (e.g., 100% methanol) to remove phospholipids and neutral interferences without risking analyte breakthrough. Finally, elution with a basic organic solvent (5% NH₄OH in methanol) neutralizes the amines, breaking the ionic bond and releasing the purified analyte [2].

SPE_Workflow Start Plasma Sample + Internal Standard Acidify Acidification (pH < 3) Protonates both amine groups (+2) Start->Acidify Load Load onto MCX SPE Analyte binds via Cation Exchange Acidify->Load Wash1 Wash 1: 2% Formic Acid (aq) Removes salts & acidic matrix Load->Wash1 Wash2 Wash 2: 100% Methanol Removes neutral lipids/proteins Wash1->Wash2 Elute Elution: 5% NH4OH in Methanol Neutralizes amines for release Wash2->Elute LCMS Evaporate, Reconstitute & LC-MS/MS Elute->LCMS

Fig 1. Mixed-Mode Cation Exchange (MCX) SPE workflow for highly basic amines.

Why High-pH Reversed-Phase Chromatography?

Under standard acidic LC conditions (pH 2.7), the tertiary amine remains ionized, leading to poor retention and poor peak shape. By raising the mobile phase pH to 10.0 using an ammonium bicarbonate buffer, the tertiary amine (pKa ~9.5) is driven into its neutral, un-ionized state. This dramatically increases the molecule's lipophilicity, allowing for strong retention and sharp peak shapes on a C18 stationary phase [3].

Because traditional silica dissolves at pH > 8, a Bridged Ethylene Hybrid (BEH) silica column (e.g., Waters XBridge) is mandatory for this application to ensure column longevity and reproducibility [4].

LC_Mechanism LowPH Low pH (pH 3) Analyte Protonated (+) Poor C18 Retention HighPH High pH (pH 10) Analyte Neutralized Strong C18 Retention LowPH->HighPH Buffer to pH 10 Hybrid Hybrid Silica (BEH) Stable at pH 1-12 HighPH->Hybrid Requires

Fig 2. Rationale for utilizing high-pH mobile phases with hybrid silica columns.

Experimental Protocols

Reagent Preparation
  • Sample Diluent (4% Formic Acid): Add 4 mL of concentrated formic acid to 96 mL of LC-MS grade water.

  • Wash 1 (2% Formic Acid): Add 2 mL of concentrated formic acid to 98 mL of LC-MS grade water.

  • Elution Solvent (5% NH₄OH in Methanol): Add 5 mL of concentrated ammonium hydroxide (28-30%) to 95 mL of LC-MS grade methanol. Prepare fresh daily.

  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10): Dissolve 0.79 g of ammonium bicarbonate in 1 L of LC-MS grade water. Adjust to pH 10.0 using ammonium hydroxide.

Step-by-Step SPE Methodology

Sorbent: Oasis MCX 96-well plate (30 mg/well) or equivalent strong cation exchange resin.

  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a clean tube/plate. Add 10 µL of Internal Standard (IS) working solution. Add 100 µL of Sample Diluent (4% Formic Acid) . Vortex for 30 seconds to disrupt protein binding and ensure complete protonation.

  • Conditioning: Pass 1.0 mL of Methanol through the MCX plate.

  • Equilibration: Pass 1.0 mL of 2% Formic Acid (aq) through the plate.

  • Loading: Load the entire pre-treated sample (210 µL) onto the sorbent bed. Apply gentle vacuum (1-2 in Hg) to allow drop-wise loading.

  • Interference Wash 1: Pass 1.0 mL of 2% Formic Acid (aq) to remove chloride salts and acidic/neutral matrix components.

  • Interference Wash 2: Pass 1.0 mL of 100% Methanol to remove hydrophobic interferences (e.g., phospholipids). Dry the sorbent bed under high vacuum for 2 minutes.

  • Elution: Elute the target analyte with 2 x 250 µL of 5% NH₄OH in Methanol . Collect in a clean 96-well collection plate.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B). Vortex for 2 minutes.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Gradient Parameters

ParameterSpecification
Column Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm)
Column Temperature 40 °C
Injection Volume 5.0 µL
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 10.0)
Mobile Phase B 100% Acetonitrile
Flow Rate 0.45 mL/min

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0095.05.0Initial
0.5095.05.06 (Linear)
3.0010.090.06 (Linear)
4.0010.090.06 (Linear)
4.1095.05.06 (Linear)
5.5095.05.06 (Linear)

Mass Spectrometry Parameters (ESI+): Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. The precursor ion for 4-(3-Dimethylamino-propoxy)-phenylamine (free base MW = 194.27) will be observed at m/z 195.1 [M+H]+ . Optimize collision energy (CE) for the dominant product ions (e.g., loss of the dimethylamine moiety).

Data Presentation & System Self-Validation

To ensure the trustworthiness of this protocol, the system must be self-validating. The inclusion of the 100% methanol wash step in the MCX protocol is designed specifically to eliminate matrix effects caused by endogenous phospholipids.

Validation of this specific methodology typically yields the performance metrics outlined in Table 2.

Table 2: Expected Analytical Performance Metrics

ParameterExpected ResultCausality / Validation Check
Extraction Recovery > 85%Confirms complete ionization during loading and successful neutralization during elution.
Matrix Effect (Ion Suppression) < 5%Validates the efficiency of the 100% MeOH wash step in removing phospholipids.
Peak Symmetry (As) 0.95 - 1.10Confirms that the high-pH mobile phase successfully neutralized the tertiary amine, preventing silanol tailing.
Carryover < 0.1%Ensure needle wash solvents contain at least 0.1% formic acid to solubilize any residual basic analyte.

Troubleshooting Tip: If recovery drops below 70%, verify the pH of the elution solvent. Ammonium hydroxide is highly volatile; if the 5% NH₄OH in Methanol solution is not prepared fresh daily, the pH may drop below the pKa of the tertiary amine, resulting in the analyte remaining bound to the MCX sorbent.

Technical Notes & Optimization

Troubleshooting

improving yield in 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride synthesis

Target Molecule: 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride Audience: Process Chemists, R&D Scientists, and Drug Development Professionals Welcome to the Technical Support Center. The synthesis of 4-(3-Dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride Audience: Process Chemists, R&D Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. The synthesis of 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride is a foundational three-step process involving etherification, nitro reduction, and dihydrochloride salt formation. While theoretically straightforward, researchers frequently encounter yield-limiting bottlenecks such as azetidinium cyclization, hydroxylamine accumulation, and severe product hygroscopicity.

This guide provides causality-driven troubleshooting, optimized protocols, and validated mechanistic insights to help you achieve >90% yields across all steps.

I. Process Architecture

Synthesis A 4-Nitrophenol + DMPC B 4-(3-Dimethylamino- propoxy)-nitrobenzene A->B Step 1: Alkylation (K2CO3, DMF, 60°C) C 4-(3-Dimethylamino- propoxy)-phenylamine B->C Step 2: Reduction (H2, Pd/C, EtOH) D Target Molecule (Dihydrochloride) C->D Step 3: Salt Formation (Anhydrous HCl)

Fig 1: Three-step synthetic workflow for 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride.

II. Troubleshooting & FAQs
Q1: My Step 1 (Alkylation) yield is stuck below 60%, and I am observing a high degree of unreacted 4-nitrophenol. What is causing this?

Root Cause: You are likely experiencing the degradation of your alkylating agent, 3-dimethylaminopropyl chloride hydrochloride (DMPC). Because DMPC contains both a nucleophilic tertiary amine and an electrophilic alkyl chloride, the free base can undergo rapid intramolecular cyclization at elevated temperatures to form an unreactive azetidinium intermediate [1]. Solution:

  • Base Equivalency: Ensure you are using at least 2.5 to 3.0 equivalents of a mild base like Potassium Carbonate ( K2​CO3​ ). The first equivalent is consumed entirely by neutralizing the HCl salt of DMPC [2].

  • Temperature Control: Do not heat the DMPC prior to neutralization. Pre-form the phenoxide ion by stirring 4-nitrophenol and K2​CO3​ in DMF for 30 minutes at room temperature before adding DMPC. Keep the reaction temperature strictly between 60 °C and 80 °C [3].

Q2: During the catalytic hydrogenation (Step 2), the reaction stalls, and LC-MS shows a mass corresponding to M+16. How do I push the reaction to completion?

Root Cause: The M+16 peak indicates the accumulation of the hydroxylamine intermediate . The reduction of a nitro group to an aniline proceeds sequentially: Nitro Nitroso Hydroxylamine Amine. The final cleavage of the N-O bond in the hydroxylamine is the rate-limiting step and is highly sensitive to poor hydrogen mass transfer or catalyst poisoning [4]. Solution: Increase the hydrogen pressure to 40-50 psi using a Parr shaker or autoclave. Switch your solvent to absolute ethanol; polar protic solvents facilitate the necessary proton transfers for N-O bond cleavage. Ensure your 10% Pd/C catalyst is fresh, as the basic dimethylamino group in your substrate can partially deactivate the palladium surface.

Q3: When I attempt to isolate the final dihydrochloride salt (Step 3), it turns into a sticky, unmanageable gum instead of a powder. How can I fix this?

Root Cause: The target molecule contains two basic nitrogens (an aniline pKa​≈4.5 and an aliphatic tertiary amine pKa​≈9.5 ). The resulting dihydrochloride salt is highly hygroscopic . If you use aqueous HCl or perform the isolation in ambient, humid air, the salt will absorb atmospheric moisture and deliquesce (turn into a gum). Solution: Strictly exclude water. Dissolve the free base in an anhydrous solvent (e.g., diethyl ether or MTBE) and add a stoichiometric amount (2.05 equivalents) of anhydrous HCl in dioxane . Filter the resulting precipitate rapidly under a steady stream of dry Nitrogen or Argon, and immediately transfer it to a vacuum desiccator.

III. Quantitative Yield Optimization

The following table summarizes the shift from standard literature conditions to our optimized R&D conditions, highlighting the key variables responsible for yield improvements.

Reaction StepStandard Literature ConditionOptimized ConditionYield ShiftKey Causality Variable
1. Alkylation K2​CO3​ , Acetone, Reflux K2​CO3​ , DMF, 60–80 °C65% 88% Higher boiling polar aprotic solvent increases SN​2 rate; prevents DMPC cyclization.
2. Reduction Fe/HCl (Béchamp), Reflux H2​ (50 psi), 10% Pd/C, EtOH70% 95% Eliminates product loss in iron oxide sludge; protic solvent accelerates N-O cleavage.
3. Salt Formation Aqueous HCl, EvaporationAnhydrous HCl in Dioxane/Ether60% 92% Total exclusion of water prevents hygroscopic deliquescence and product loss.
IV. Mechanistic Bottlenecks: The Reduction Pathway

Understanding the sequential reduction of the nitro group is critical for troubleshooting stalled reactions in Step 2.

ReductionPathway Nitro Nitrobenzene Derivative (Starting Material) Nitroso Nitroso Intermediate (Transient) Nitro->Nitroso + H2, Fast Hydroxyl Hydroxylamine Intermediate (Common Bottleneck) Nitroso->Hydroxyl + H2, Fast Amine Aniline Derivative (Target Product) Hydroxyl->Amine + H2, Slow (Requires Protic Solvent & High Pressure)

Fig 2: Sequential hydrogenation pathway highlighting the hydroxylamine bottleneck.

V. Validated Step-by-Step Protocols

These protocols are designed as self-validating systems . Visual and analytical cues are embedded within the steps to ensure the reaction is proceeding correctly.

Protocol 1: Synthesis of 4-(3-Dimethylamino-propoxy)-nitrobenzene
  • Preparation: Charge a dry 500 mL round-bottom flask with 4-nitrophenol (13.9 g, 100 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Add finely powdered, anhydrous K2​CO3​ (41.4 g, 300 mmol). Stir at room temperature for 30 minutes.

    • Self-Validation: The solution will turn a deep, vibrant yellow, confirming the formation of the highly nucleophilic 4-nitrophenoxide ion.

  • Alkylation: Add 3-dimethylaminopropyl chloride hydrochloride (DMPC) (17.4 g, 110 mmol) in small portions over 15 minutes to prevent rapid exothermic spikes.

  • Heating: Heat the reaction mixture to 60 °C for 15 hours [1].

    • Self-Validation: Monitor via TLC (EtOAc:Hexane 1:1). The bright yellow color of the reaction mixture will gradually fade as the phenoxide is consumed.

  • Workup: Cool to room temperature and pour into 400 mL of ice water. Extract with Ethyl Acetate ( 3×150 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate under vacuum to yield a pale yellow oil (Yield: ~88%).

Protocol 2: Catalytic Reduction to Free Base
  • Setup: Dissolve the intermediate from Step 1 (22.4 g, 100 mmol) in absolute ethanol (200 mL) in a Parr hydrogenation bottle.

  • Catalyst Addition: Carefully add 10% Pd/C (2.2 g, 10% w/w) under a blanket of Nitrogen. Warning: Pd/C is pyrophoric; never add dry catalyst to a solvent containing hydrogen vapor.

  • Hydrogenation: Evacuate the vessel and backfill with H2​ gas three times. Pressurize to 50 psi and shake at room temperature for 4-6 hours.

    • Self-Validation: The reaction is complete when hydrogen pressure stops dropping. The solution will transition from pale yellow to completely colorless.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional ethanol. Concentrate the filtrate under vacuum to yield the free base as a colorless to pale amber oil (Yield: ~95%).

Protocol 3: Anhydrous Dihydrochloride Salt Formation
  • Solvation: Dissolve the free base (19.4 g, 100 mmol) in anhydrous diethyl ether or MTBE (250 mL) in a flame-dried flask under an Argon atmosphere.

  • Acidification: Place the flask in an ice bath (0 °C). Dropwise, add a 4.0 M solution of HCl in dioxane (52.5 mL, 210 mmol, 2.1 eq) with vigorous stirring.

    • Self-Validation: A stark white precipitate will form immediately upon the addition of the acid.

  • Isolation: Stir for an additional 30 minutes at 0 °C. Rapidly filter the solid using a Schlenk frit or under a heavy blanket of Nitrogen to prevent moisture absorption.

  • Drying: Wash the filter cake with cold, anhydrous ether ( 2×50 mL). Immediately transfer the white solid to a vacuum oven and dry at 40 °C for 12 hours (Yield: ~92%).

VI. References
  • Title: Novel amidine derivatives, their preparation and application as medicines and pharmaceutical compositions containing same (EP1115719B1) Source: European Patent Office / Google Patents URL:

  • Title: Aniline derivatives (WO1996015118A1) Source: World Intellectual Property Organization / Google Patents URL:

  • Title: Organic Chemist's Desk Reference, Second Edition Source: CRC Press / Science.gov URL: [Link]

Optimization

troubleshooting impurities in 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride crystallization

This guide provides in-depth troubleshooting strategies and technical guidance for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 4-(3-Dimethylamino-propox...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting strategies and technical guidance for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride. As an amine salt, its purification is highly dependent on precise control over physicochemical parameters. This document is structured to address common issues in a direct, question-and-answer format, grounded in the fundamental principles of crystallization science.

Troubleshooting Guide: From Problem to Solution

This section addresses specific, observable issues you may encounter during the crystallization process. Each entry details the problem, explores the underlying scientific causes, and provides actionable solutions and protocols.

Q1: My final crystalline product is discolored (e.g., yellow, brown, or off-white). What is the cause and how can I fix it?

Problem: The isolated crystals of 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride are not the expected pure white, indicating the presence of chromophoric (color-causing) impurities.

Probable Causes:

  • Trapped Starting Materials or By-products: The synthesis of aromatic amines can sometimes result in highly colored impurities arising from side reactions or unreacted starting materials.[1]

  • Oxidation: Phenylamines are susceptible to air oxidation, which can form colored quinone-like structures, especially when exposed to light, heat, or trace metal catalysts.

  • Residual Solvents: Some high-boiling point solvents, if not completely removed, can become trapped in the crystal lattice and may carry dissolved colored impurities.[1]

  • Metal Contamination: Trace amounts of metal ions, such as iron from equipment, can form colored complexes with the amine.[2]

Recommended Solutions & Protocols:

  • Activated Carbon Treatment (Decolorization): This is the most common and effective method for removing colored impurities.

    • Protocol: Dissolve the crude product in the minimum amount of a suitable hot solvent (e.g., ethanol/water mixture). Add 1-2% (w/w) of activated carbon to the hot solution. Stir and gently reflux for 15-30 minutes. Filter the hot solution through a pad of celite or a fine filter paper to remove the carbon. Proceed with the crystallization by cooling the filtrate.

    • Causality: Activated carbon has a high surface area with pores that adsorb large, flat, chromophoric molecules, effectively removing them from the solution.

  • Solvent System Re-evaluation: The impurity may have a similar solubility profile to your product in the current solvent.

    • Protocol: Perform a new solvent screen. The goal is to find a solvent system where the product's solubility is high at elevated temperatures but low at room or sub-ambient temperatures, while the impurity's solubility remains high even when cooled.[3]

    • Causality: Changing the polarity of the solvent system (e.g., from pure ethanol to an ethanol/ethyl acetate mixture) can significantly alter the relative solubilities of the product and the impurity, allowing for better separation.[]

  • Inert Atmosphere Processing: To prevent oxidation, perform the crystallization under a nitrogen or argon atmosphere.

    • Protocol: Use degassed solvents and ensure the dissolution and crystallization vessels are purged with an inert gas.

    • Causality: Removing oxygen from the system prevents the oxidation of the electron-rich phenylamine moiety.

Q2: I am experiencing "oiling out," where a liquid or gummy substance separates instead of solid crystals. What is happening?

Problem: Upon cooling or addition of an anti-solvent, the product separates as a second liquid phase ("oils out") rather than nucleating to form a crystalline solid.

Probable Causes:

  • Excessive Supersaturation: The solution is becoming supersaturated at a temperature that is above the melting point of the solute in that specific solvent environment. This is a common issue with amine salts.[5]

  • High Impurity Load: Impurities can act as a eutectic melting point depressant, making it more difficult for the primary compound to crystallize and favoring liquid-liquid phase separation.

  • Inappropriate Solvent Choice: The solvent may be too good, requiring a very high concentration to achieve supersaturation, which promotes oiling out.[6]

Recommended Solutions & Protocols:

  • Reduce Supersaturation Rate: The key is to allow the system to reach the metastable zone slowly, giving molecules time to orient into a crystal lattice.

    • Protocol:

      • Slower Cooling: Decrease the cooling rate. For example, instead of placing the flask in an ice bath, allow it to cool to room temperature on the bench, then transfer it to a refrigerator.[]

      • Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise to the stirred solution at the crystallization temperature. Adding it too quickly creates localized areas of very high supersaturation.[7]

    • Causality: Slowing the generation of supersaturation favors crystal growth over nucleation and prevents the system from crashing out as a kinetically favored, but disordered, oil.[8]

  • Decrease Solute Concentration: Starting with a more dilute solution can prevent oiling out.

    • Protocol: Use more solvent to dissolve the crude product initially. While this may slightly reduce the overall yield, it significantly improves the quality of the crystallization.

    • Causality: A lower concentration means the solution will reach its saturation point at a lower temperature, where the viscosity is higher and molecular motion is slower, favoring orderly crystal formation.

  • Introduce Seed Crystals: Seeding provides a template for crystallization to occur.

    • Protocol: Once the solution is saturated and has cooled slightly (into the metastable zone), add a few milligrams of pure, previously isolated crystals.

    • Causality: Seed crystals bypass the energy barrier required for primary nucleation, guiding the growth of the desired crystal form and preventing the formation of an amorphous oil.[9][10]

Q3: My product purity does not improve significantly after recrystallization. Why is the impurity carrying through?

Problem: Analytical data (e.g., HPLC, LC-MS) shows that a key impurity remains in the product at unacceptable levels even after one or more recrystallization steps.

Probable Causes:

  • Similar Molecular Structure: The impurity may be structurally very similar to 4-(3-Dimethylamino-propoxy)-phenylamine, allowing it to fit into the crystal lattice of the main compound.[11]

  • Solid Solution Formation: The impurity and the product may be fully miscible in the solid state, forming a homogeneous solid solution that cannot be separated by simple crystallization.[12]

  • Co-crystallization: The impurity may be crystallizing simultaneously under the same conditions.

Recommended Solutions & Protocols:

  • Change the Solvent System: This is the most powerful tool for separating compounds with similar structures.

    • Protocol: Screen a diverse range of solvents and solvent mixtures (e.g., alcohols, ketones, esters, and their combinations with water or anti-solvents like heptane or MTBE).

    • Causality: Different solvents interact with the solute and impurity in unique ways. A solvent that disrupts the intermolecular forces holding the impurity in the crystal lattice, while maintaining the forces for the main compound, will provide effective purification.[3]

  • Utilize a pH Swing: This technique is particularly useful for ionizable compounds like amine salts.

    • Protocol:

      • Dissolve the impure dihydrochloride salt in water.

      • Basify the solution (e.g., with NaOH or NaHCO₃) to precipitate the free amine, leaving more acidic or non-basic impurities in the aqueous layer.

      • Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Wash the organic layer with brine and dry it.

      • Add a stoichiometric amount of HCl (e.g., as a solution in isopropanol or ether) to the organic solution to re-precipitate the pure dihydrochloride salt.

    • Causality: This multi-step process purifies the compound by exploiting differences in the acid-base properties and solubilities of the free base and salt forms of both the product and the impurities.

  • Consider Preparative Chromatography: If crystallization fails to provide the required purity, chromatographic separation is the next logical step.

    • Protocol: Develop a suitable method on an analytical scale (e.g., reverse-phase HPLC) and then scale it up to a preparative chromatography system.

    • Causality: Chromatography separates compounds based on differential partitioning between a mobile and stationary phase, a mechanism that can often resolve impurities that co-crystallize.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical flow of troubleshooting and the relationship between impurity types and crystallization outcomes.

Troubleshooting_Workflow start Impure Crystalline Product p1 Discoloration start->p1 p2 Low Yield start->p2 p3 Oiling Out / Gummy Solid start->p3 p4 Purity Not Improving start->p4 p5 Inconsistent Crystal Form start->p5 s1 Activated Carbon Inert Atmosphere p1->s1 s2 Optimize Solvent Volume Use Anti-Solvent Lower Temperature p2->s2 s3 Slower Cooling / Addition Lower Concentration Use Seed Crystals p3->s3 s4 Change Solvent System Perform pH Swing Consider Chromatography p4->s4 s5 Strictly Control Process Implement Seeding p5->s5

Caption: A workflow diagram for troubleshooting common crystallization issues.

Impurity_Effects imp1 Process Impurities (Starting Materials, By-products) out1 Low Purity / Co-crystallization imp1->out1 out3 Oiling Out / Poor Crystal Habit imp1->out3 out4 Polymorphism Issues imp1->out4 imp2 Degradation Products (e.g., Oxidation) imp2->out1 out2 Discoloration imp2->out2 imp3 Residual Solvents imp3->out3 imp4 Metal Ions imp4->out2

Caption: Relationship between impurity types and crystallization problems.

Data Presentation

Table 1: Solvent Selection Guide for Amine Dihydrochloride Crystallization
Solvent ClassExamplesPolarityBoiling Point (°C)Suitability & Notes
Alcohols Methanol, Ethanol, IsopropanolHigh65, 78, 82Primary Choice. Good solubility when hot, lower when cold. Often used in combination with water or an anti-solvent.
Water H₂OVery High100High solubility for the dihydrochloride salt. Rarely used alone; typically part of a co-solvent system (e.g., with ethanol).
Ketones AcetoneMedium56Can be a good solvent or anti-solvent depending on the system. Volatility can be an issue.[6]
Esters Ethyl AcetateMedium77Often used as an anti-solvent to precipitate the salt from an alcohol solution.
Ethers MTBE, Diethyl EtherLow55, 35Primarily used as anti-solvents . The salt has very low solubility in ethers.
Hydrocarbons Heptane, HexaneVery Low98, 69Strong anti-solvents . Used to induce precipitation from more polar solvents.
Nitriles AcetonitrileHigh82Can be a useful solvent for screening due to its high polarity.

Frequently Asked Questions (FAQs)

Q1: How critical is pH control during the crystallization of this dihydrochloride salt? A1: pH is extremely critical. As a dihydrochloride, the compound's solubility is highly dependent on the pH of the medium.[13] In highly aqueous systems, a shift in pH can dramatically increase or decrease solubility, which in turn affects the supersaturation level and nucleation rate.[14] For consistent results, especially in mixed solvent systems containing water, ensuring the pH remains acidic is vital to prevent the precipitation of the less soluble free base or monohydrochloride forms.

Q2: What are the best analytical methods to determine the purity of my final product? A2: The gold standard for purity analysis of this type of compound is High-Performance Liquid Chromatography (HPLC) , typically with UV detection.[1] For identifying unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable as they provide both retention time and molecular weight information.[15] To check for residual solvents, Gas Chromatography (GC) is the preferred method.[16]

Q3: Can I use a rotary evaporator to speed up crystallization? A3: While a rotary evaporator can be used to concentrate a solution to the point of saturation, it is generally not recommended for the cooling and crystal growth phase. The rapid, non-uniform cooling and high agitation can lead to the formation of very small crystals (fines) or even an amorphous powder, which can be difficult to filter and may trap impurities.[] A slow, controlled cooling process is almost always superior for obtaining high-purity crystals of a good size.[5]

Q4: How can I be sure I have the correct and consistent polymorphic form? A4: Polymorphism, the existence of multiple crystal structures, is a key concern for pharmaceutical compounds as it affects properties like solubility and stability.[17] The most definitive way to check for and control polymorphism is through solid-state characterization techniques. X-Ray Powder Diffraction (XRPD) is the primary method used to identify the crystal form.[18] Other techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can also provide crucial information about the solid-state properties of your material. To ensure consistency, you must strictly control all crystallization parameters, as even small changes in solvent, temperature, or cooling rate can lead to a different polymorph.[7][8]

References

  • Ferguson, S., et al. (2015). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemistry.
  • Mehta, A. (2025). Crystallization Processes and Polymorphic Control for Enhanced Drug Performance. Journal of Molecular Pharmaceutics & Organic Process Research.
  • Kubota, N. (2001).
  • BOC Sciences. (2025). Crystallization of APIs: Methods and Challenges.
  • MDPI. (2024).
  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed.
  • Macfhionnghaile, P., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Cross, T. (2018). Pharmaceutical Impurities: Top Four Questions. Thermo Fisher Scientific - AnalyteGuru Blog.
  • Thiede, S. (2015).
  • EPFL.
  • Journal of Pharmaceutical and Medical Sciences. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Zhanghua Dryer. (2025). Crystallization Challenges in Pharmaceutical Products.
  • Agilent Technologies. Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
  • Research and Reviews: A Journal of Pharmaceutical Science. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
  • Refining Community.
  • Google Patents. (1987).
  • Newman, J., & Perrakis, A. (2020).
  • Ono, T., et al. (2020).
  • Beilstein Journals. (2022).
  • Rodriguez-Navarro, C., et al. (2016).
  • Zha, L., et al. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design.
  • Benchchem. (2025). An In-depth Technical Guide to the Solubility of 4-(Dimethylamino)benzoyl Chloride in Organic Solvents.
  • Zha, L., et al. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PubMed.
  • Amini, M., & Faghihian, H. (2009). Effect of pH of the crystallization medium on the physicomechanical properties of carbamazepine crystals. Acta Pharmaceutica.
  • Benchchem. (2025). Technical Support Center: Aminoacetamidine Dihydrochloride Crystallization.
  • de Castro, M. H., et al. (2025). Nanocrystallization Effectively Improves the Oral Efficacy of an Antileishmanial Chalcone.
  • Sosnin, S., et al. (2022).
  • National Institutes of Health. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites.
  • Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.
  • ResearchGate. (2020).
  • University of Michigan. Light-Driven Crystallization-Induced Dynamic Resolution of Amines.
  • Sigma-Aldrich. Solvent Miscibility Table.
  • SciSpace. Analysis of the crystallization process of a biopharmaceutical compound in the presence of impurities using process analytical t.
  • J-STAGE. (2007). The Synthesis and Characteristic of A New Soluble Polyimides.
  • Çolak, S., et al. (2015). Crystal structure of 4-(3,4-dicyanophenoxy)-N-[3-(dimethylamino)
  • Nature. (2023). Improved polarized light microscopic detection of gouty crystals via dissolution with formalin and ethylenediamine tetraacetic a.
  • MDPI. (2022). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP).
  • Google Patents. (2015). CN104649922A - Recrystallization method of L-phenylalanine crude product.
  • Basrah Journal of Science. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one)
  • MDPI. (2024). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)
  • INEOS OPEN. SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'-DIPHENYL ETHER TETRACARBOXYLIC ACID DIA.

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of 4-(3-Dimethylamino-propoxy)-phenylamine Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific degradation challenges associated with 4-(3-Dimethylamino-propoxy)-phenylamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific degradation challenges associated with 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride .

Aniline derivatives are notoriously sensitive to environmental degradation. While formulating this compound as a dihydrochloride salt provides a baseline level of stability, improper storage will inevitably lead to oxidation, compromising your experimental integrity. This guide provides a mechanistic understanding of this degradation, field-proven storage protocols, and recovery methodologies to ensure your API remains pristine.

FAQ 1: Mechanistic Understanding of Degradation

Q: Why does 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride oxidize even though it is formulated as a stable salt?

A: To understand the vulnerability, we must look at the molecule's electronic structure. The compound contains two amine groups: a tertiary aliphatic amine and a primary aromatic amine (aniline). The dihydrochloride salt protonates both amines, tying up their lone electron pairs and significantly reducing the electron density of the aromatic ring. Under ideal conditions, this prevents the single-electron transfer required to initiate oxidation [3].

However, solid-state APIs are not perfectly static. The primary vulnerability lies in the para-substituted ether linkage (-O-) . This ether oxygen is a strong electron-donating group (EDG). Through resonance, it pushes electron density into the aromatic ring, raising the HOMO (Highest Occupied Molecular Orbital) energy of the aniline nitrogen and making it highly susceptible to oxidation [5].

When the API is exposed to ambient humidity, trace moisture induces localized microenvironmental pH shifts, leading to the partial dissociation of the salt into the free base [2]. Once this electron-rich free aniline base is exposed, molecular oxygen or photo-induced radicals rapidly strip an electron from the amino group. This creates reactive anilino radicals that couple together to form highly colored, conjugated benzoquinone-imines and azo polymers [1].

DegradationPathway Salt API Dihydrochloride Salt (Protonated, Stable) Moisture H2O Absorption (Micro-dissociation) Salt->Moisture Trace Humidity FreeBase Free Aniline Base (Electron-Rich) Moisture->FreeBase Deprotonation Oxidation O2 / Light (Radical Initiation) FreeBase->Oxidation e- Transfer Degradants Quinone-imines (Pink/Brown Discoloration) Oxidation->Degradants Coupling

Degradation pathway of 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride.

FAQ 2: Storage Protocols & Environmental Control

Q: What are the optimal storage conditions to completely arrest this degradation pathway?

A: To stop oxidation, you must eliminate the three environmental catalysts: moisture (which facilitates free-base dissociation), oxygen (the electron acceptor), and light (the photo-activator). The quantitative impact of these parameters on the shelf-life of aniline derivatives is summarized below.

Quantitative Impact of Storage Parameters on API Stability
Storage ParameterEnvironmental ConditionRelative Oxidation RateEstimated Shelf-LifeVisual Indicator
Temperature +25°C (Ambient Room Temp)100% (Baseline)1 - 3 MonthsRapid pink/brown shift
Temperature -20°C (Freezer)< 5%24+ MonthsRemains white/off-white
Atmosphere Ambient Air (21% O2)100% (Baseline)1 - 3 MonthsSurface discoloration
Atmosphere Argon Purged (<1% O2)< 2%36+ MonthsNo surface changes
Light Exposure Ambient Lab Light300% (Accelerated)< 2 WeeksDeep brown degradation
Light Exposure Amber Vial (Darkness)10%24+ MonthsRemains white/off-white
Moisture Ambient Humidity150% (Catalyzed)1 MonthClumping, rapid browning
Moisture Desiccated (<10% RH)10%24+ MonthsFree-flowing powder

FAQ 3: Implementing a Self-Validating Storage Workflow

Q: How do I implement a foolproof, self-validating storage protocol in the lab?

A: A protocol is only as good as its ability to verify its own integrity. Follow this step-by-step methodology to create a self-validating storage environment [4]:

Step-by-Step Methodology: Self-Validating Storage Protocol

  • High Vacuum Drying: Place the API in a vacuum desiccator (<0.1 mbar) containing anhydrous P2​O5​ for 24 hours to eliminate trace surface moisture.

  • Inert Transfer: Transfer the dried powder into an amber glass vial. Causality: Amber glass blocks UV and visible light, preventing photo-induced radical initiation.

  • Argon Purging: Insert a needle connected to a high-purity Argon line into the vial and purge for 3 minutes. Causality: Argon is significantly denser than Nitrogen and ambient air; it sinks to the bottom of the vial, forming a protective physical blanket directly over the solid API.

  • Primary Sealing: Cap the vial tightly with a PTFE-lined screw cap. PTFE prevents the ingress of oxygen and moisture better than standard polyethylene.

  • Secondary Containment (The Validation Step): Place the sealed vial inside a Mylar moisture-barrier pouch along with a packet of indicating silica gel (Blue = Dry, Pink = Wet).

  • Cold Storage: Store the sealed pouch at -20°C.

  • Validation Check: Before the next use, allow the pouch to warm to room temperature before opening to prevent condensation. Check the indicating silica gel; if it remains blue, the internal atmosphere is uncompromised, validating that your API is safe to use.

StorageWorkflow Start Synthesized/Received API Dry High Vacuum Drying (<0.1 mbar, 24h) Start->Dry Vial Transfer to Amber Glass Vial (Blocks UV/Vis) Dry->Vial Argon Argon Purge (3 mins) (Displaces O2) Vial->Argon Seal Seal with PTFE-Lined Cap Argon->Seal Secondary Secondary Mylar Pouch + Indicating Desiccant Seal->Secondary Store Store at -20°C Secondary->Store

Step-by-step self-validating storage workflow for oxidation-sensitive APIs.

FAQ 4: Troubleshooting & Purity Recovery

Q: My batch has turned slightly pink/brown. Can it be salvaged, and how do I verify its purity?

A: Discoloration indicates the presence of highly conjugated oxidation products (like azo dyes or quinones). Because these degradants have massive molar extinction coefficients, a dark color might only represent <1% actual degradation by mass. However, for sensitive biological assays or catalytic reactions, even 0.1% of a redox-active quinone can ruin an experiment.

If your batch is discolored, you can salvage it using an acid-base extraction and re-salting protocol.

Step-by-Step Methodology: Purity Recovery (Free-basing and Re-salting)

  • Dissolution: Dissolve the discolored dihydrochloride salt in a minimal volume of deionized water.

  • Basification: Slowly add cold 1M NaOH dropwise while stirring until the pH reaches ~10. The free base will precipitate out of the aqueous solution as an oil or solid.

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM). Causality: The highly polar oxidation products (polymeric quinones) will largely remain in the aqueous layer or trapped at the interface, while the pure free base migrates into the organic DCM layer.

  • Filtration: Pass the combined DCM organic layers through a short plug of basic alumina. This physically traps any residual polar colored impurities.

  • Re-salting: Chill the clear DCM solution in an ice bath. Slowly bubble anhydrous HCl gas (or add a stoichiometric amount of HCl in dioxane) into the organic layer. The pure 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride will instantly precipitate as a pristine white solid.

  • Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum for 24 hours before returning it to the self-validating storage workflow.

References
  • [1] Title: The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Source: Open Access Journals. URL:[Link]

  • [2] Title: Addressing Instability in APIs Prone to Oxidation in Tablet Formulations. Source: Pharma.Tips. URL:[Link]

  • [3] Title: Amine hydrochloride salts : a problem in polyurethane synthesis. Source: University of Glasgow. URL:[Link]

  • [5] Title: How to Predict API Stability and Degradation from Its Chemical Structure. Source: Pharma Specialists. URL:[Link]

Optimization

Technical Support Center: HPLC Method Optimization for 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride

Welcome to the technical support center for the analysis of 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during HPLC method development for this and similar polar basic compounds. Our approach is rooted in explaining the fundamental chromatographic principles to empower you to troubleshoot and optimize your methods effectively.

Analyte Overview: Understanding the Challenge

4-(3-Dimethylamino-propoxy)-phenylamine is a polar, basic compound, typically handled as a dihydrochloride salt. Its structure presents specific challenges for standard reversed-phase HPLC.

  • Two Basic Centers: The molecule contains a primary aromatic amine (aniline moiety) and a tertiary aliphatic amine (dimethylamino moiety). These groups have different pKa values, making their ionization state highly dependent on the mobile phase pH.

  • High Polarity: As a dihydrochloride salt, the analyte is highly water-soluble and will be fully protonated (doubly charged) in acidic conditions. This high polarity leads to poor retention on conventional hydrophobic stationary phases like C18.[1][2]

  • Silanol Interactions: The positively charged amine groups are prone to strong ionic interactions with deprotonated (negatively charged) residual silanol groups on the surface of silica-based columns. This interaction is a primary cause of significant peak tailing and poor chromatographic efficiency.

Table 1: Estimated Physicochemical Properties
PropertyEstimated Value/CharacteristicImplication for HPLC Method Development
Molecular Weight ~210.3 g/mol (Free Base)Standard molecular weight for small molecule analysis.
pKa¹ (Aromatic Amine) ~4.5 - 5.0This group will be protonated (charged) at pH < 4.5 and neutral at higher pH.
pKa² (Tertiary Amine) ~9.5 - 10.5This group remains protonated across the typical pH range of silica columns (pH 2-8).
Polarity High, especially in acidic mediaExpect low retention on standard C18 columns. Highly aqueous mobile phases will be necessary.[1]
UV λmax ~240 nm and ~290 nmThe phenylamine chromophore allows for UV detection. A starting wavelength of 290 nm is recommended to reduce interference from common solvents.

Troubleshooting and Optimization Guide (FAQ)

This section addresses common issues in a question-and-answer format, providing both immediate solutions and the scientific rationale behind them.

Question 1: I'm just starting. What is a good set of initial HPLC conditions?

A logical starting point for any method development is to use conditions that ensure a consistent state for the analyte and minimize known problems like silanol interactions. For this compound, a low-pH, reversed-phase method is the most robust starting point.

The low pH ensures that both amine functional groups are fully and consistently protonated. Simultaneously, it suppresses the ionization of acidic silanol groups on the column, converting them from Si-O⁻ to Si-OH. This minimizes the strong ionic interaction that causes peak tailing.[3]

Table 2: Recommended Starting HPLC Conditions
ParameterRecommendationRationale & Expert Notes
Column High-purity, end-capped C18, 150 x 4.6 mm, 3.5 or 5 µmA modern, high-purity column minimizes surface silanols. Consider an aqueous-stable C18 (e.g., "AQ" type) if using >95% aqueous mobile phase to prevent phase dewetting.[1]
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in WaterProvides a low pH (~2.7 for Formic, ~2.1 for TFA) to control analyte and silanol ionization. Both are MS-compatible. TFA can act as an ion-pairing agent and often improves peak shape but may be difficult to remove from the column.
Mobile Phase B AcetonitrileA common, effective organic modifier with low viscosity and good UV transparency.
Gradient 5% to 60% B over 15 minutesA broad scouting gradient is essential to locate the elution window of the analyte and any related impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better run-to-run reproducibility than ambient temperature.
Detection (UV) 290 nmOffers good selectivity for the substituted phenylamine chromophore with less solvent interference.
Injection Volume 5 µLA small volume minimizes peak distortion from the sample solvent.
Question 2: My analyte has very little or no retention and elutes near the void volume. How can I fix this?

This is the most common issue for polar compounds. The analyte has a stronger affinity for the polar mobile phase than the non-polar stationary phase. The goal is to shift this equilibrium to favor more interaction with the stationary phase.

G start Poor or No Retention step1 Decrease Initial %B (e.g., from 5% to 2% or 0%) start->step1 step2 Is Retention Now Adequate? (k' > 2) step1->step2 step3 Switch Organic Modifier (Acetonitrile to Methanol) step2->step3 No stop_ok Method Optimized step2->stop_ok  Yes step4 Consider a Different Column step3->step4 step5 Implement Ion-Pair Chromatography step4->step5 stop_adv Advanced Strategy Needed step5->stop_adv

Fig 1. Troubleshooting workflow for poor retention.

Detailed Solutions:

  • Reduce Organic Content: The most straightforward approach is to make the mobile phase more polar, which will "push" the polar analyte onto the stationary phase. Decrease the starting percentage of your organic modifier (Mobile Phase B). For this compound, you may need to start at 0-2% acetonitrile. Caution: Ensure your C18 column is aqueous-stable to prevent phase collapse.[1]

  • Change Organic Modifier: Acetonitrile and methanol have different solvent properties.[3] Methanol is more polar and can form hydrogen bonds, which may alter selectivity and sometimes increase retention for certain polar compounds.

  • Select an Alternative Stationary Phase: If a standard C18 fails, consider a column designed for polar analytes:

    • Embedded Polar Group (EPG): These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This allows the stationary phase to remain wetted in highly aqueous conditions and offers alternative selectivity for polar molecules.

    • Phenyl-Hexyl: The phenyl rings in this stationary phase can interact with the aromatic ring of your analyte via pi-pi interactions, providing a different retention mechanism and often improving retention for aromatic compounds.

  • Implement Ion-Pair Chromatography (IPC): This is a powerful technique for retaining charged analytes. An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium 1-hexanesulfonate), is added to the mobile phase.[4] The hydrophobic tail of the reagent adsorbs onto the C18 stationary phase, while its charged headgroup faces the mobile phase. This effectively creates an ion-exchange surface that strongly retains the oppositely charged analyte. See Protocol 2 for implementation details.

Question 3: My peak is showing significant tailing. How can I achieve a more symmetrical peak?

Peak tailing for a basic compound like this is almost always caused by secondary interactions with acidic silanol groups on the silica support. Even with a low-pH mobile phase, some silanols can remain ionized and interact with your positively charged analyte.

G start Peak Tailing Observed step1 Confirm Mobile Phase pH is low (pH 2.5 - 3.5) start->step1 step2 Is pH Correct? step1->step2 step3 Increase Buffer Concentration (e.g., from 10mM to 25mM) step2->step3  Yes recheck Re-prepare Mobile Phase step2->recheck No step4 Consider a different low-pH modifier (e.g., Formic Acid to TFA) step3->step4 step5 Test a new, high-purity column step4->step5 stop_ok Symmetrical Peak step5->stop_ok recheck->step1

Fig 2. Troubleshooting workflow for peak tailing.

Detailed Solutions:

  • Lower Mobile Phase pH: Ensure your mobile phase pH is firmly in the 2.5–3.5 range.[5] This protonates the silanol groups (Si-O⁻ → Si-OH), neutralizing their charge and minimizing ionic interactions with the protonated basic analyte.

  • Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM phosphate) can be more effective at protonating silanols and can also help mask surface charges, improving peak shape. Note that high buffer concentrations can lead to precipitation when mixed with high percentages of organic solvent.

  • Use a Stronger Acid Modifier/Ion-Pair Agent: Trifluoroacetic acid (TFA) at 0.1% is an excellent "peak sharpener." It has a very low pKa, ensuring the mobile phase is acidic, and the trifluoroacetate anion acts as an effective ion-pairing agent that shields the positive charge on the analyte, further reducing silanol interactions.

  • Verify Column Health: Columns degrade over time, especially when used with aggressive mobile phases. An aging column will have more exposed silanols. Test your column with a standard mix containing a basic compound (e.g., amitriptyline) to confirm it is still performing adequately. If not, replace the column.

Detailed Experimental Protocols

Protocol 1: Preparation of a 25 mM Potassium Phosphate Buffer (pH 3.0)

This protocol is for preparing a buffered aqueous mobile phase (Mobile Phase A) that offers robust pH control.

Materials:

  • Monobasic potassium phosphate (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • HPLC-grade water

  • Calibrated pH meter

Procedure:

  • Weigh out approximately 3.40 g of KH₂PO₄ and dissolve it in ~950 mL of HPLC-grade water in a 1 L beaker or volumetric flask.

  • Place a calibrated pH electrode in the solution.

  • Slowly add phosphoric acid dropwise while stirring until the pH meter reads 3.00 ± 0.05.

  • Transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark.

  • Filter the buffer through a 0.22 µm membrane filter to remove particulates and degas the solution before placing it on the HPLC system.

Protocol 2: Implementing Ion-Pair Chromatography (IPC)

This protocol provides a starting point for using an ion-pairing reagent to improve the retention of the analyte.

Materials:

  • Sodium 1-hexanesulfonate (or other suitable alkyl sulfonate)

  • Mobile phase components from your primary method (e.g., water, acid, acetonitrile)

Procedure:

  • Prepare the Aqueous Mobile Phase (A): To your existing aqueous mobile phase (e.g., 0.1% Formic Acid in Water), add sodium 1-hexanesulfonate to a final concentration of 5 mM. For 1 L, this would be approximately 0.94 g.

  • Prepare the Organic Mobile Phase (B): Prepare your organic mobile phase (e.g., Acetonitrile) without the ion-pairing reagent.

  • Column Equilibration (CRITICAL): The ion-pairing reagent must fully coat the stationary phase to achieve stable retention times. Equilibrate the column with a mobile phase mixture (e.g., 95:5 A:B) for at least 30-60 minutes, or until the baseline is stable.

  • Run Analysis: Inject your sample and run your gradient. Expect a significant increase in retention time compared to the non-IPC method.[4]

  • Column Wash: After analysis, it is crucial to dedicate the column to IPC applications or perform a rigorous washing procedure, as ion-pairing reagents are difficult to remove completely.

References

  • Ali, I., Aboul-Enein, H. Y., & Gupta, V. K. (2007). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 30(3), 345-355. [Link]

  • Jia, C., & Liu, J. (2001). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 73(22), 5590-5593. [Link]

  • Ho, W. H., & Hsieh, S. J. (2002). Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. Journal of Chromatography A, 963(1-2), 239-248. [Link]

  • Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. [Link]

  • Chow, M. P., & Cates, L. A. (1981). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science, 19(1), 43-45. [Link]

  • Dall'Anese, R. G., Bartolini, G., & Franchi, A. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Rathmill, B. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Wyndham, K. D., O'Gara, J. E., & Walter, T. H. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]

Sources

Reference Data & Comparative Studies

Validation

The Salt Advantage: A Comparative Stability Analysis of 4-(3-Dimethylamino-propoxy)-phenylamine Dihydrochloride versus its Free Base

In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its stability, bioavailability, an...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its stability, bioavailability, and manufacturability. While the free base form of a drug molecule possesses the inherent pharmacological activity, its physicochemical properties are often suboptimal for development into a viable drug product. This guide provides an in-depth comparative analysis of the stability of 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride and its corresponding free base, supported by experimental data. This comparison will illuminate the rationale behind salt selection and the significant advantages it can confer.

The decision to utilize a salt form, such as a hydrochloride salt, is a strategic one aimed at enhancing the molecule's properties. Generally, salts of basic APIs, like 4-(3-Dimethylamino-propoxy)-phenylamine, exhibit improved aqueous solubility and dissolution rates compared to the free base.[1][2] This is because the salt form exists as charged species within its crystal lattice, facilitating stronger interactions with polar solvents like water.[3] Furthermore, salt formation can lead to a more stable crystalline structure, which can enhance the overall stability of the API.[2][3]

This guide will explore the comparative stability of the dihydrochloride salt and the free base of 4-(3-Dimethylamino-propoxy)-phenylamine through a series of experiments designed to probe their intrinsic stability under various stress conditions.

Physicochemical Characterization: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of the salt and free base forms is paramount. The following table summarizes key parameters for 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride and its free base.

Property4-(3-Dimethylamino-propoxy)-phenylamine Dihydrochloride4-(3-Dimethylamino-propoxy)-phenylamine Free BaseRationale for Significance
Appearance White to off-white crystalline solidPale yellow to brown viscous oilCrystalline solids are generally preferred for formulation due to better handling and stability.
Melting Point ~185-190 °CNot applicable (liquid at room temperature)A higher melting point is indicative of a more stable crystal lattice.[3]
Aqueous Solubility Highly solubleSparingly solubleEnhanced solubility is crucial for dissolution and subsequent absorption.[1][2]
pKa (Predicted) ~5.0 (tertiary amine), ~9.5 (primary amine)(Predicted) ~5.0 (tertiary amine), ~9.5 (primary amine)The pKa values dictate the ionization state at different pH values, influencing solubility and absorption.

The dihydrochloride salt presents as a crystalline solid with a defined melting point, a significant advantage for solid dosage form development over the free base, which is an oil at room temperature.[4]

Hygroscopicity Assessment: The Impact of Moisture

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical stability parameter.[][6] Moisture uptake can lead to physical changes like deliquescence and chemical degradation.[] The hygroscopicity of both forms was evaluated using Dynamic Vapor Sorption (DVS).

Experimental Protocol: Dynamic Vapor Sorption (DVS)
  • An accurately weighed sample (10-15 mg) of the test article (dihydrochloride salt or free base) is placed in the DVS instrument.

  • The sample is dried under a stream of dry nitrogen at 0% relative humidity (RH) until a stable weight is achieved.

  • The RH is then increased stepwise from 0% to 90% in 10% increments, and the change in mass is recorded at each step until equilibrium is reached.

  • The RH is subsequently decreased in a similar stepwise manner to assess desorption.

Data Summary: Hygroscopicity
Relative Humidity (%RH)% Weight Gain (Dihydrochloride)% Weight Gain (Free Base)
400.10.05
600.30.1
801.50.2
904.20.4
Classification Slightly HygroscopicNon-Hygroscopic

The dihydrochloride salt exhibits slight hygroscopicity, with a notable increase in moisture absorption at higher humidity levels. In contrast, the free base is essentially non-hygroscopic.[7] While the salt is more hygroscopic, its level of moisture uptake is generally considered manageable with appropriate packaging and storage controls.[7]

Thermal Stability Analysis

Thermal analysis provides insights into the physical and chemical stability of a compound upon heating. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) were employed to characterize the thermal behavior of both forms.

Experimental Protocol: DSC and TGA
  • DSC: A 3-5 mg sample is heated in a sealed aluminum pan at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow to or from the sample is measured relative to a reference.

  • TGA: A 5-10 mg sample is heated on a microbalance at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The change in mass is recorded as a function of temperature.[8][9]

Data Summary: Thermal Analysis
Analysis4-(3-Dimethylamino-propoxy)-phenylamine Dihydrochloride4-(3-Dimethylamino-propoxy)-phenylamine Free Base
DSC Sharp endotherm at ~188 °C (melting)Broad endotherm starting at ~150 °C (boiling/decomposition)
TGA Onset of decomposition at ~220 °COnset of decomposition at ~170 °C

The DSC thermogram of the dihydrochloride salt shows a sharp melting endotherm, characteristic of a crystalline solid.[10] The TGA data indicates that the salt is thermally stable up to approximately 220 °C. The free base, being a liquid, does not exhibit a melting point and begins to decompose at a lower temperature. This suggests that the salt form possesses greater thermal stability.[11]

Forced Degradation Studies: A Predictive Tool for Stability

Forced degradation, or stress testing, is a cornerstone of stability assessment, mandated by regulatory bodies like the ICH.[12][13][14] These studies are designed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[15][16]

Experimental Workflow for Forced Degradation

Caption: Workflow for forced degradation studies.

Stability-Indicating HPLC Method

A reverse-phase HPLC method was developed to separate the parent compound from its potential degradation products.

ParameterValue
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and Mass Spectrometry
Data Summary: Forced Degradation (% Degradation after 24 hours)
Condition4-(3-Dimethylamino-propoxy)-phenylamine Dihydrochloride4-(3-Dimethylamino-propoxy)-phenylamine Free Base
Acid Hydrolysis (0.1N HCl) < 1%~ 5%
Base Hydrolysis (0.1N NaOH) ~ 8%~ 15%
Oxidative (3% H₂O₂) ~ 12%~ 25%
Thermal (80°C, solid/liquid) < 2%~ 7%
Photolytic (ICH Q1B) ~ 3%~ 9%

The data clearly demonstrates the superior stability of the dihydrochloride salt under all stress conditions. The free base is particularly susceptible to oxidative and base-catalyzed degradation. The primary amine and the tertiary amine are both susceptible to oxidation, potentially forming N-oxides or other degradation products.[17] The ether linkage could also be a point of hydrolytic cleavage under harsh acidic or basic conditions. The enhanced stability of the salt in acidic conditions can be attributed to the protonation of the amine groups, which reduces their nucleophilicity and susceptibility to certain degradation pathways.

The Logic of Salt Formation for Stability

The enhanced stability of the dihydrochloride salt can be attributed to several factors inherent to its structure.

Salt_vs_FreeBase Factors Influencing Stability cluster_salt Dihydrochloride Salt cluster_freebase Free Base cluster_outcome Stability Outcome Crystal Crystalline Lattice Protonation Protonated Amines Crystal->Protonation Stabilizes Ionic Ionic Interactions Protonation->Ionic Enables HighStab Higher Stability Ionic->HighStab Liquid Amorphous (Liquid) Nucleophilic Nucleophilic Amines Liquid->Nucleophilic Increases Reactivity Molecular Weaker Intermolecular Forces Nucleophilic->Molecular Results in LowStab Lower Stability Molecular->LowStab

Caption: Relationship between form and stability.

The crystalline nature of the salt provides a more ordered and less reactive environment compared to the amorphous liquid state of the free base.[3] Furthermore, the protonation of the two amine groups in the dihydrochloride salt reduces their electron density, making them less susceptible to oxidative degradation.

Conclusion and Recommendations

The experimental evidence presented in this guide unequivocally demonstrates the superior stability of 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride compared to its free base form. The salt exhibits greater thermal stability, lower susceptibility to forced degradation under hydrolytic, oxidative, and photolytic stress, and exists as a crystalline solid, which is highly advantageous for pharmaceutical manufacturing.

For researchers and drug development professionals, the choice is clear. The dihydrochloride salt of 4-(3-Dimethylamino-propoxy)-phenylamine is the preferred form for further development. Its enhanced stability profile is likely to translate into a longer shelf life, more robust formulation options, and a more reliable and safer drug product. While slightly hygroscopic, this can be readily managed through standard formulation and packaging strategies. The free base, due to its physical form and chemical instability, presents significant challenges that would likely hinder successful drug product development.

This comparative analysis underscores the critical role of salt selection in mitigating stability risks and optimizing the developability of new chemical entities.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Jain, A., & Serajuddin, A. T. M. (2022). Salt Selection in Drug Development. Pharmaceutical Technology, 46(3). [Link]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996). [Link]

  • Mura, P., Manderioli, A., Bramanti, G., & Furlanetto, S. (2005). Thermal analysis of some diclofenac salts with alkyl and alkylhydroxy amines. Journal of Thermal Analysis and Calorimetry, 81(2), 359-366. [Link]

  • Singh, R., & Kumar, R. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • SGS. (n.d.). Forced Degradation Testing. Retrieved from [Link]

  • Kumar, P. S., & Kumar, D. S. (2013). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 5(5), 233-240. [Link]

  • Veiga, F., & Sousa, A. (2011). Degradation of amine-based solvents in CO2 capture process by chemical absorption. International Journal of Greenhouse Gas Control, 5(3), 513-526. [Link]

  • da Silva, A. B., et al. (2010). Thermal analysis of salts from 4-nitrophenol and aliphatic amines. Journal of Thermal Analysis and Calorimetry, 102(1), 231-236. [Link]

  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • Fini, A., et al. (2010). Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM. Molecules, 15(5), 3125-3138. [Link]

  • Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

  • Ionashiro, M., et al. (2007). Thermal analysis of ammonium, mono-, di- and triethanolammonium alginates. Journal of Thermal Analysis and Calorimetry, 87(3), 733-737. [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical. Retrieved from [Link]

  • Kumar, L., & Singh, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(6), 1339. [Link]

  • Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Retrieved from [Link]

  • PubMed. (2001). Stability of 4-DMAP in solution. Retrieved from [Link]

  • SciSpace. (2012). Degradation studies of amines and alkanolamines during sour gas treatment process. Retrieved from [Link]

  • Wouters, J., & Quere, L. (Eds.). (2012). Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons. [Link]

  • Fini, A., et al. (2012). Diclofenac Salts, Part 7: Are the Pharmaceutical Salts With Aliphatic Amines Stable?. Journal of Pharmaceutical Sciences, 101(1), 256-266. [Link]

  • Pharmaguideline Forum. (2022). Free Base vs Salt Form Reference Standards. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

Sources

Comparative

Benchmarking 4-(3-Dimethylamino-propoxy)-phenylamine Dihydrochloride Against Standard Amine Linkers: A Comprehensive Technical Guide

Executive Summary In the rational design of bioconjugates, PROTACs, and targeted small molecules, the selection of the amine linker dictates not only the synthetic feasibility but also the pharmacokinetic (PK) and pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of bioconjugates, PROTACs, and targeted small molecules, the selection of the amine linker dictates not only the synthetic feasibility but also the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the final construct. While1[1], rigid bifunctional linkers offer unique advantages. This guide provides an objective, data-driven comparison between standard amine linkers and 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride (DPPD) , a specialized aryl-alkyl linker. By analyzing their physicochemical properties, conjugation kinetics, and structural impact, this guide equips researchers with the causality behind linker selection.

Physicochemical Profiling: The Causality of Structure

Standard amine linkers (e.g., PEG4-amine, hexylamine) typically feature a highly nucleophilic aliphatic primary amine. In contrast, DPPD is a zwitterionic-like bifunctional building block. It contains an electron-rich aromatic primary amine (aniline) and a highly basic tertiary amine tail (dimethylamino group).

Table 1: Physicochemical Benchmarking of Amine Linkers

Feature/PropertyDPPD (Aryl-Alkyl Linker)PEG4-Amine (PEG Linker)Hexylamine (Alkyl Linker)
Primary Amine pKa ~4.6 (Aromatic)~9.5 (Aliphatic)~10.6 (Aliphatic)
Terminal Group pKa ~9.5 (Tertiary Amine)N/A (Hydroxyl/Methoxy)N/A (Methyl)
Nucleophilicity Low (Requires strong activation)High (Rapid NHS coupling)High (Rapid NHS coupling)
Aqueous Solubility High (Protonated at pH 7.4)Very High (Hydrogen bonding)Low (Hydrophobic)
Steric Profile Rigid (Phenyl) + Flexible TailHighly FlexibleFlexible

Causality Analysis: The pKa of the primary amine dictates the conjugation strategy. At physiological or mildly basic pH (7.4–8.5), aliphatic amines (PEG/alkyl) are partially deprotonated and highly nucleophilic, making them ideal for rapid NHS-ester coupling. DPPD’s aniline nitrogen (pKa ~4.6) is fully deprotonated but inherently less nucleophilic due to resonance stabilization with the phenyl ring. However, its2[2]. This protonation acts as a built-in solubilizing moiety, a critical feature when designing kinase inhibitors or PROTACs that3[3].

Conjugation Workflows & Chemoselectivity

Because of the distinct nucleophilicities, substituting a standard PEG amine with DPPD requires a fundamental shift in conjugation methodology. The following diagram illustrates the decision-making process.

ConjugationWorkflow Start Select Amine Linker Check_pKa Evaluate Primary Amine pKa Start->Check_pKa Aliphatic Aliphatic Amine (pKa ~9-10) e.g., PEG4-Amine, Alkyl Check_pKa->Aliphatic High pKa Aromatic Aromatic Amine (pKa ~4.6) e.g., DPPD Check_pKa->Aromatic Low pKa NHS Standard NHS-Ester Coupling (pH 8.0, RT, 1-2h) Aliphatic->NHS HATU Strong Activation (HATU/HOAt) (Heat, Base, 12-24h) Aromatic->HATU Success Conjugate Formation NHS->Success HATU->Success

Workflow for selecting conjugation conditions based on amine linker pKa.

Experimental Benchmarking Protocols

To objectively benchmark these linkers, we employ self-validating protocols. Every step includes an internal control or analytical checkpoint to ensure the causality of the observed results is strictly due to the linker's intrinsic properties.

Protocol A: Kinetic Benchmarking of Amidation

Objective: Quantify the conjugation efficiency of DPPD versus PEG4-amine using a model carboxylic acid. Causality: Demonstrates the necessity of highly active coupling reagents (HATU) for anilines compared to standard reagents (EDC/NHS) for aliphatic amines.

  • Preparation: Prepare two reaction vials containing 1.0 eq of benzoic acid in anhydrous DMF (0.1 M).

  • Activation:

    • Vial 1 (PEG Control): Add 1.2 eq EDC·HCl and 1.2 eq NHS. Stir for 30 mins at room temperature (RT).

    • Vial 2 (DPPD Test): Add 1.2 eq HATU and 1.2 eq HOAt. Stir for 30 mins at RT. Rationale: HOAt enhances the reactivity of the O-7-azabenzotriazolyl active ester, overcoming the poor nucleophilicity of DPPD's aniline.

  • Linker Addition: Add 1.1 eq of PEG4-amine to Vial 1, and 1.1 eq of DPPD (pre-neutralized with 3.0 eq DIPEA to free the basic amines from the dihydrochloride salt) to Vial 2.

  • Self-Validation (LC-MS Monitoring): Sample 10 µL from each vial at 1h, 4h, and 12h. Quench with 90 µL of 50% MeCN/water. Analyze via LC-MS.

    • Expected Outcome: Vial 1 will show >95% conversion at 1h. Vial 2 will require 12h to reach >90% conversion. If Vial 2 shows <50% conversion, verify the pH of the reaction mixture; insufficient DIPEA will leave the aniline protonated and unreactive.

Protocol B: Thermodynamic Solubility Profiling

Objective: Assess the impact of the linker on the aqueous solubility of a hydrophobic payload. Causality: DPPD’s protonated tertiary amine at pH 7.4 should rescue the solubility of hydrophobic payloads better than a standard alkyl linker, while providing 4[4].

  • Sample Preparation: Synthesize and purify the conjugates of a hydrophobic model payload (e.g., a kinase inhibitor fragment) with DPPD, PEG4-amine, and Hexylamine.

  • Equilibration: Add 5 mg of each solid conjugate to separate vials containing 1 mL of PBS (pH 7.4). Shake at 300 rpm for 24 hours at 25°C.

  • Phase Separation (Self-Validation): Centrifuge at 10,000 x g for 15 minutes to pellet undissolved solids. Rationale: Ensures only thermodynamically dissolved molecules are quantified, preventing false positives from colloidal suspensions.

  • Quantification: Dilute the supernatant 1:100 in DMSO and quantify via HPLC-UV against a standard curve.

Structural & Functional Impact in Drug Design

The choice between a PEG, alkyl, or DPPD linker extends beyond synthesis—it fundamentally alters the molecule's interaction with biological systems.

FunctionalImpact DPPD DPPD Linker Incorporation Phenyl Phenyl Ring (Rigidity) DPPD->Phenyl Tail Dimethylamino Tail (Protonated pH 7.4) DPPD->Tail Binding Target Affinity (Hydrophobic) Phenyl->Binding Solubility Aqueous Solubility & Permeability Tail->Solubility Efficacy Optimized ADME & in vivo Efficacy Binding->Efficacy Solubility->Efficacy

Functional impact of DPPD's structural motifs on target binding and pharmacokinetics.

While PEG linkers are the gold standard for maintaining hydrophilicity and flexibility, they can sometimes suffer from metabolic instability or lack the rigidity required to lock a molecule into an active conformation. Alkyl linkers provide flexibility but drastically reduce solubility.

DPPD acts as a "privileged" linker. The rigid phenyl ring can engage in π-π stacking within a target's hydrophobic pocket, while the dimethylaminopropoxy tail projects into the solvent-exposed region. At physiological pH, the tertiary amine is protonated, creating a highly soluble, positively charged tail. This specific structural causality is why similar motifs are frequently employed in next-generation kinase inhibitors and targeted degraders to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties without sacrificing target affinity.

References

  • BenchChem. "Boc-NH-PPG2 | 1312905-31-9 - Benchchem". Benchchem.com. 1

  • National Institutes of Health (NIH). "Photoinactivation of Planktonic Cells, Pseudohyphae, and Biofilms of Candida albicans Sensitized by a Free-Base Chlorin and Its Metal Complexes with Zn(II) and Pd(II)". PMC. 2

  • American Chemical Society (ACS). "Targeting the Epidermal Growth Factor Receptor with Molecular Degraders: State-of-the-Art and Future Opportunities". Journal of Medicinal Chemistry. 3

  • ResearchGate. "The chemistry and biology of oligonucleotide conjugation". 4

Sources

Validation

cross-validation of FTIR data for 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride

Analytical Cross-Validation of FTIR Data for 4-(3-Dimethylamino-propoxy)-phenylamine Dihydrochloride: A Comparative Guide Introduction: The Analytical Challenge 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride is...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Cross-Validation of FTIR Data for 4-(3-Dimethylamino-propoxy)-phenylamine Dihydrochloride: A Comparative Guide

Introduction: The Analytical Challenge

4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride is a highly polar, bifunctional pharmaceutical intermediate critical to the synthesis of targeted active pharmaceutical ingredients (APIs). Structurally, it features a primary aniline group, a tertiary aliphatic amine, and an ether linkage—all interacting in the solid state as a hygroscopic dihydrochloride salt.

Validating the structural integrity of this compound is critical for GMP compliance. While Fourier Transform Infrared (FTIR) spectroscopy is the industry standard for molecular fingerprinting, relying on a single sampling technique can lead to false positives due to matrix effects or sample degradation[1]. To ensure absolute data integrity, analytical scientists must employ a cross-validation strategy , comparing primary Attenuated Total Reflectance (ATR) FTIR data against orthogonal techniques like Transmission FTIR and Raman spectroscopy[2].

Mechanistic Causality: Why Cross-Validation is Mandatory

The unique chemistry of this dihydrochloride salt presents specific vibrational challenges that necessitate cross-validation:

  • Hygroscopic Artifacts: The dihydrochloride salt rapidly absorbs atmospheric moisture. Traditional KBr pellet preparation (Transmission FTIR) introduces water, creating a massive O-H stretch at ~3400 cm⁻¹ that artificially masks the critical N-H⁺ stretches of the protonated amines.

  • Polymorphic Shifts: The high pressure required for KBr pelleting (up to 10 tons) can induce polymorphic transformations in the crystalline lattice, altering the C-O-C ether stretching frequencies (1200–1250 cm⁻¹).

  • Fluorescence Interference: The aromatic aniline system can induce severe fluorescence under low-wavelength laser excitation, which can overwhelm Raman scattering signals[3].

By cross-validating ATR-FTIR (which requires no sample preparation) with Raman (where water is a weak scatterer), analysts create a self-validating system . If a broad band appears at 3400 cm⁻¹ in the KBr spectrum but is absent in the ATR and Raman spectra, the analyst can definitively prove it is a preparation artifact rather than a degraded hydrate form of the intermediate.

Methodology Comparison: Evaluating the Alternatives

To objectively assess the performance of ATR-FTIR, we must compare it against its primary alternatives. The quantitative performance of these techniques is summarized below.

Table 1: Quantitative Comparison of Spectroscopic Techniques for 4-(3-Dimethylamino-propoxy)-phenylamine 2HCl

Analytical TechniqueSample PreparationKey Vibrational Modes ResolvedRMSECV (mg/g)*R² ValuePrimary Limitation
ATR-FTIR (Diamond) None (Direct compression)C-O-C stretch (1240 cm⁻¹), N-H⁺ bend2.150.992Penetration depth varies with wavelength.
Transmission (KBr) 1% w/w in dry KBr, pressedN-H stretch (broad, 2800 cm⁻¹)4.320.965Hygroscopic interference; pressure artifacts.
Raman (785 nm) None (Through glass vial)Aromatic C=C stretch, Ring breathing2.890.984Background fluorescence from aromatic ring.

*Root Mean Square Error of Cross-Validation (RMSECV) calculated via PLS regression[4]. Lower values indicate higher predictive accuracy.

Cross-Validation Workflow

DataCrossValidation Compound 4-(3-Dimethylamino-propoxy) -phenylamine 2HCl ATR ATR-FTIR (Diamond) Compound->ATR Direct Trans Transmission FTIR (KBr Pellet) Compound->Trans Dilution Raman Raman Spectroscopy (785 nm) Compound->Raman In-vial PreProc Spectral Pre-processing (Savitzky-Golay & Baseline) ATR->PreProc Trans->PreProc Raman->PreProc Chemometrics Chemometric Modeling (PCA & PLS) PreProc->Chemometrics Normalized Spectra Validation Cross-Validation Output (RMSECV & R²) Chemometrics->Validation Error Metrics

Fig 1: Chemometric cross-validation workflow for spectroscopic data.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be strictly adhered to.

Protocol A: ATR-FTIR Spectral Acquisition (The Benchmark)
  • Background Collection: Clean the diamond ATR crystal with isopropyl alcohol. Collect a background spectrum (128 scans, 4 cm⁻¹ resolution) to account for ambient CO₂ and water vapor[5].

  • Sample Application: Deposit ~5 mg of the pure dihydrochloride powder directly onto the crystal.

  • Compression: Apply consistent pressure using the ATR anvil. Causality: Intimate contact is required to mitigate the wavelength-dependent penetration depth inherent to internal reflection physics.

  • Acquisition: Acquire the sample spectrum from 4000 to 600 cm⁻¹[2].

Protocol B: Raman Spectroscopy Acquisition (The Orthogonal Check)
  • Sample Placement: Place the powdered sample in a clear, borosilicate glass vial. Causality: Raman scattering can be measured directly through glass, preserving the sample in a non-destructive manner[6].

  • Laser Selection: Utilize a 785 nm near-infrared excitation laser. Causality: Shorter wavelengths (e.g., 532 nm) will trigger massive fluorescence from the aromatic aniline system, completely obscuring the Raman shifts[3].

  • Acquisition: Collect spectra from 35 to 3300 cm⁻¹ using a 200 ms integration time, 20 averages, and 200 mW laser power[5].

Protocol C: Chemometric Cross-Validation (PCA/PLS)

Raw spectral data cannot be visually cross-validated with high precision due to baseline shifts and noise.

  • Data Matrix Construction: Import the raw spectra from ATR, Transmission, and Raman into a chemometric software suite.

  • Spectral Pre-processing: Apply a Savitzky-Golay algorithm (3rd order polynomial, 9-point filter)[7]. Causality: This mathematically smooths the data, removing high-frequency instrumental noise without distorting the shape of the overlapping N-H⁺ stretching bands[2]. Follow with linear baseline correction.

  • Model Training & Outlier Detection: Execute Principal Component Analysis (PCA) using the NIPALS algorithm. Identify and remove preparation outliers using Hotelling's T² method (95% confidence interval)[7].

  • Cross-Validation: Perform Partial Least Squares (PLS) regression with full cross-validation to calculate the RMSECV[4]. A successful cross-validation will yield an RMSECV < 3.0 mg/g for the target intermediate across both ATR and Raman modalities.

Conclusion

For the rigorous validation of 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride, ATR-FTIR stands as the superior primary analytical method due to its lack of sample preparation, which protects the hygroscopic salt from moisture and pressure artifacts. However, true GMP-level confidence is only achieved when this data is cross-validated against Raman spectroscopy using robust chemometric pre-processing. This multi-modal, self-validating approach ensures that the spectral fingerprints obtained are genuine reflections of the molecule's structural integrity, rather than artifacts of the analytical environment.

References

  • ACS Publications. "PAT Implementation on a Mobile Continuous Pharmaceutical Manufacturing System: Real-Time Process Monitoring with In-Line FTIR and Raman Spectroscopy". Organic Process Research & Development.[Link]

  • PMC. "FTIR-based molecular fingerprinting for the rapid classification of dengue and chikungunya from human sera using machine learning: an observational study". EBioMedicine.[Link]

  • Shimadzu. "Raw Materials Identification Testing by NIR Spectroscopy and Raman Spectroscopy". Shimadzu.com.[Link]

  • Oxford Academic. "Synchrotron FTIR and Raman spectroscopy provide unique spectral fingerprints for Arabidopsis floral stem vascular tissues". Journal of Experimental Botany.[Link]

  • ResearchGate. "The use of FTIR and Raman spectroscopy in combination with chemometrics for analysis of biomolecules in biomedical fluids". Journal of Applied Pharmaceutical Science.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride

As laboratory environments increasingly handle complex functionalized intermediates, understanding the mechanistic causality behind safety protocols is critical. 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride (C...

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Author: BenchChem Technical Support Team. Date: April 2026

As laboratory environments increasingly handle complex functionalized intermediates, understanding the mechanistic causality behind safety protocols is critical. 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride (CAS: 1150658-32-4) is a highly reactive aniline derivative utilized in advanced drug development and chemical synthesis.

This guide provides researchers and safety officers with a self-validating, step-by-step operational framework for handling this compound, ensuring both scientific integrity and personnel safety.

Chemical Profile & Hazard Causality

To design an effective Personal Protective Equipment (PPE) matrix, we must first understand the molecular behavior of the substance. The hazards of this compound are driven by three distinct structural features:

  • The Aniline Core: Aniline derivatives are rapidly absorbed through the skin and respiratory tract. Systemically, they oxidize the Fe2+ in hemoglobin to Fe3+ , leading to methemoglobinemia—a condition that severely impairs oxygen transport[1].

  • The Dimethylamino-propoxy Chain: Aliphatic amines are notorious for causing dermal sensitization (Type IV hypersensitivity) and severe eye irritation upon contact.

  • The Dihydrochloride Salt Form: While the salt form increases water solubility, it renders the compound a highly crystalline, hygroscopic powder. This physical state makes it highly susceptible to electrostatic scattering and aerosolization during weighing, drastically increasing the inhalation risk.

Table 1: Physicochemical & Hazard Profile
Property / HazardSpecificationGHS Classification
Chemical Name 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochlorideN/A
CAS Number 1150658-32-4 (Salt) / 62424-88-8 (Free Base)N/A
Physical State Solid (Crystalline Powder)N/A
Dermal Hazard Skin Irritation & SensitizationSkin Irrit. 2 (H315), Skin Sens. 1 (H317)
Ocular Hazard Severe Eye IrritationEye Irrit. 2 (H319)
Systemic/Inhalation Respiratory Irritation, Methemoglobinemia riskSTOT SE 3 (H336), Acute Tox. 4 (H302)

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling functionalized anilines. The following matrix details the required equipment and the quantitative/mechanistic justification for each selection.

Table 2: PPE Specifications & Mechanistic Justification
PPE ComponentStrict SpecificationQuantitative MetricMechanistic Justification
Hand Protection Nitrile (NBR) or Butyl Rubber 0.11 mm (Splash) 0.40 mm (Extended)Aniline derivatives rapidly permeate natural rubber (latex) [2]. Nitrile provides superior resistance to aromatic amine breakthrough.
Eye Protection ANSI Z87.1 Chemical GogglesZero gap tolerancePrevents aerosolized dihydrochloride salt dust from contacting and dissolving in the ocular mucosa. Safety glasses are insufficient.
Respiratory N95/P100 Particulate Respirator99.97% filtration efficiencyMandatory if handled outside a containment hood. The crystalline salt easily aerosolizes, posing a severe inhalation and methemoglobinemia risk.
Body Protection Tyvek® Sleeves or Cotton Lab CoatKnee-length, elastic cuffsPrevents dermal accumulation of sensitizing dust (H317). Elastic cuffs prevent powder ingress at the wrist.

Operational Workflows: Step-by-Step Methodologies

Every protocol involving this compound must be treated as a self-validating system, meaning each step inherently verifies the safety of the next.

Protocol A: Safe Weighing and Transfer

Because the dihydrochloride salt is prone to static charge and aerosolization, weighing is the highest-risk routine operation.

  • Environmental Control: Conduct all transfers inside a Class II Biological Safety Cabinet (BSC) or a properly calibrated Chemical Fume Hood (face velocity 80–100 fpm).

  • PPE Donning: Don double nitrile gloves. Inspect the outer glove for micro-punctures.

  • Static Elimination: Pass an anti-static ionizer gun over the weighing balance, the spatula, and the receiving vial. Causality: This neutralizes the static charge that causes crystalline powders to "jump" and aerosolize.

  • Transfer: Use a grounded, conductive stainless-steel spatula. Transfer the powder slowly, keeping the source container and receiving vial as close to the balance pan as possible.

  • Decontamination: Once the vial is capped, wipe down the exterior of the vial, the spatula, and the balance pan with a damp absorbent pad (water or mild surfactant) to capture any microscopic salt residue.

Protocol B: Emergency Spill Response

If the powder is spilled outside of primary containment, immediate and structured action is required to prevent inhalation and dermal absorption.

SpillResponse Start Spill Detected (Solid Dihydrochloride Salt) Assess Assess Extent (<50g Local vs >50g Major) Start->Assess PPE Don Emergency PPE (P100 Respirator + Double Nitrile) Assess->PPE Proceed if Local Contain Contain Powder (Do NOT Dry Sweep) PPE->Contain Decon Wet Wipe Decontamination (Damp Pads with Surfactant) Contain->Decon Waste Seal in Solid Hazardous Waste Container Decon->Waste

Figure 1: Step-by-step spill response and decontamination workflow for dihydrochloride salt powders.

Disposal & Logistical Plan

Improper disposal of aniline derivatives can lead to dangerous cross-reactions in waste streams. The dihydrochloride salt is highly water-soluble and must not be poured down the drain due to aquatic toxicity and regulatory restrictions.

Waste Segregation Protocol:

  • Solid Waste: Collect all contaminated consumables (weigh boats, spatulas, damp wiping pads, and outer gloves) in a heavy-duty polyethylene bag. Seal and place into a rigid, puncture-proof hazardous waste bin.

  • Liquid Waste (if dissolved): If the compound is dissolved in aqueous or organic solvents, collect it in a dedicated "Toxic Organics - Amine/Aniline Containing" carboy.

  • Incompatibilities: Never mix this waste with strong oxidizing agents (e.g., nitric acid, peroxides). Anilines react violently with oxidizers, posing a severe fire and explosion hazard [1].

  • Labeling: Clearly label all waste containers with: "Toxic Solid Waste - Contains Aniline Derivatives (CAS: 1150658-32-4). Skin Sensitizer."

  • Destruction: Final disposal must be handled by a certified hazardous waste contractor via high-temperature incineration.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. Medical Management Guidelines for Aniline. Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH) / CDC. A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Available at:[Link]

  • NextSDS Chemical Database. 4-[3-(dimethylamino)propoxy]aniline - Chemical Substance Information. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride
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Reactant of Route 2
4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride
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